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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Boc-O-benzyl-D-beta-homotyrosine

Introduction: The Significance of Boc-O-benzyl-D-beta-homotyrosine in Modern Drug Discovery Boc-O-benzyl-D-beta-homotyrosine is a chiral building block of considerable interest to researchers, scientists, and drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Boc-O-benzyl-D-beta-homotyrosine in Modern Drug Discovery

Boc-O-benzyl-D-beta-homotyrosine is a chiral building block of considerable interest to researchers, scientists, and drug development professionals. As a non-proteinogenic β-amino acid derivative, its incorporation into peptide-based therapeutics can confer unique structural properties and enhanced metabolic stability.[1][2] The β-amino acid backbone alters the peptide's conformational preferences, often leading to structures that are less susceptible to enzymatic degradation by proteases.[2] This attribute is highly desirable in the design of novel pharmaceuticals with improved pharmacokinetic profiles.

The N-terminal tert-butyloxycarbonyl (Boc) and side-chain O-benzyl protecting groups are strategically employed for its use in solid-phase peptide synthesis (SPPS). The Boc group is a well-established, acid-labile protecting group for the α-amino functionality, while the benzyl ether provides robust protection for the phenolic hydroxyl of the tyrosine side chain.[3][4] This orthogonal protection scheme allows for the selective deprotection of the N-terminus during peptide elongation without premature cleavage of the side-chain protection.[5] Consequently, Boc-O-benzyl-D-beta-homotyrosine serves as a valuable precursor for the synthesis of peptidomimetics and other complex molecular architectures in the pursuit of new therapeutic agents.[6]

This technical guide provides a comprehensive overview of a primary synthetic pathway to Boc-O-benzyl-D-beta-homotyrosine, with a focus on the underlying chemical principles and detailed experimental protocols to ensure reproducibility and high purity of the final compound.

Strategic Overview of the Synthesis Pathway

The synthesis of Boc-O-benzyl-D-beta-homotyrosine from the readily available chiral precursor, D-tyrosine, involves a multi-step process. The core of this strategy is the Arndt-Eistert homologation, a reliable method for the conversion of an α-amino acid to its corresponding β-amino acid with retention of stereochemistry.[1][7] The overall synthetic workflow can be visualized as follows:

G D_Tyrosine D-Tyrosine Boc_D_Tyrosine N-Boc-D-Tyrosine D_Tyrosine->Boc_D_Tyrosine Boc Protection Boc_OBn_D_Tyrosine N-Boc-O-benzyl-D-Tyrosine Boc_D_Tyrosine->Boc_OBn_D_Tyrosine Benzyl Protection Diazoketone α-Diazoketone Intermediate Boc_OBn_D_Tyrosine->Diazoketone Activation & Reaction with Diazomethane analog Ketene Ketene Intermediate Diazoketone->Ketene Wolff Rearrangement Final_Product Boc-O-benzyl-D-beta-homotyrosine Ketene->Final_Product Nucleophilic Attack (e.g., H₂O)

Caption: Overall synthetic workflow for Boc-O-benzyl-D-beta-homotyrosine.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: N-α-Boc Protection of D-Tyrosine

The initial step involves the protection of the α-amino group of D-tyrosine with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions at the amino group in subsequent steps. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient method for this transformation.[3][8]

Protocol 1: N-α-Boc Protection of D-Tyrosine [3][9]

  • Materials:

    • D-Tyrosine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Dioxane

    • Water

    • Triethylamine (Et₃N)

    • Ethyl acetate (EtOAc)

    • 5% Citric acid solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve D-tyrosine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

    • To this stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) at room temperature.

    • Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Dilute the reaction mixture with water.

    • Wash the aqueous mixture twice with ethyl acetate to remove any unreacted Boc₂O and other byproducts.

    • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a 5% citric acid solution.

    • Immediately extract the product three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude N-Boc-D-tyrosine. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Triethylamine: Acts as a base to deprotonate the amino group of D-tyrosine, rendering it nucleophilic for the attack on Boc₂O.

  • Dioxane/Water Solvent System: Provides a suitable medium for dissolving both the amino acid and the organic reagent (Boc₂O).

  • Acidification: Protonates the carboxylate to allow for extraction of the product into the organic phase.

Step 2: O-Benzylation of the Phenolic Hydroxyl Group

With the amino group protected, the next step is the protection of the phenolic hydroxyl group of the tyrosine side chain with a benzyl group. This is typically achieved via a Williamson ether synthesis using benzyl bromide in the presence of a base.[10]

Protocol 2: O-Benzylation of N-Boc-D-Tyrosine [11]

  • Materials:

    • N-Boc-D-Tyrosine

    • Benzyl bromide (BnBr)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

  • Procedure:

    • In a round-bottom flask, suspend N-Boc-D-Tyrosine (1 equivalent) in a 1:1 mixture of dioxane and DMF.

    • Add sodium bicarbonate (1 equivalent) and benzyl bromide (1 equivalent) to the suspension with continuous stirring.

    • Heat the reaction mixture to 90 °C and stir overnight.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the crude product in ethyl acetate and wash with brine and water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude N-Boc-O-benzyl-D-Tyrosine.

    • Purify the product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Bicarbonate: A mild base used to deprotonate the phenolic hydroxyl group, forming a phenoxide that acts as the nucleophile.

  • Heating: Necessary to drive the Sₙ2 reaction between the phenoxide and benzyl bromide to completion.

Step 3: Arndt-Eistert Homologation

This is the key chain-extension step that converts the α-amino acid derivative into the desired β-amino acid derivative. The process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (or a safer alternative) to form an α-diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (water, in this case, to form the carboxylic acid) yields the homologated product.[1][2][7]

The Wolff Rearrangement Mechanism

G cluster_0 Wolff Rearrangement Diazoketone α-Diazoketone Ketene Ketene Diazoketone->Ketene - N₂ (gas) [Ag(I) or hv] Acid β-Amino Acid Ketene->Acid + H₂O

Caption: Key mechanistic step of the Wolff Rearrangement.

Protocol 3: Arndt-Eistert Synthesis of Boc-O-benzyl-D-beta-homotyrosine [1][2]

  • Materials:

    • N-Boc-O-benzyl-D-Tyrosine

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl chloroformate

    • N-Methylmorpholine (NMM)

    • Diazomethane solution (or trimethylsilyldiazomethane as a safer alternative)

    • Silver (I) benzoate

    • Triethylamine

    • Dioxane

    • Water

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • 1 M aqueous potassium bisulfate (KHSO₄)

  • Procedure:

    • Activation: Dissolve N-Boc-O-benzyl-D-Tyrosine (1 equivalent) in anhydrous THF under a nitrogen atmosphere and cool to -15 °C. Add N-methylmorpholine (1 equivalent) followed by the dropwise addition of ethyl chloroformate (1 equivalent). Stir the mixture for 30 minutes at -15 °C to form the mixed anhydride.

    • Diazoketone Formation: In a separate flask, add the previously formed mixed anhydride solution to a cooled ethereal solution of diazomethane (2-3 equivalents). Allow the reaction to proceed for 2-4 hours at 0 °C. Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood.

    • Wolff Rearrangement: In a separate flask, dissolve silver (I) benzoate (0.1 equivalents) in triethylamine by sonication. Add this catalyst solution dropwise to the cold diazoketone solution. Stir at a low temperature (e.g., -25 °C) for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Work-up and Purification: Concentrate the mixture under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and 1 M aqueous KHSO₄. Extract the combined aqueous layers with diethyl ether. Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain Boc-O-benzyl-D-beta-homotyrosine.

Causality Behind Experimental Choices:

  • Mixed Anhydride Formation: Activates the carboxylic acid for subsequent reaction with diazomethane.

  • Diazomethane: The source of the diazo group for the formation of the α-diazoketone. Safer alternatives like trimethylsilyldiazomethane are often preferred.[7]

  • Silver (I) Benzoate: A common catalyst for the Wolff rearrangement, promoting the expulsion of nitrogen gas and the 1,2-rearrangement to form the ketene intermediate.[2]

Quantitative Data Summary

StepProductTypical YieldPurity Assessment
1N-Boc-D-Tyrosine90-95%TLC, NMR, mp
2N-Boc-O-benzyl-D-Tyrosine80-90%TLC, NMR, mp
3Boc-O-benzyl-D-beta-homotyrosine60-80%TLC, NMR, HPLC, mp

Yields are representative and may vary based on reaction scale and optimization.

Conclusion

The synthesis of Boc-O-benzyl-D-beta-homotyrosine is a well-defined process that leverages fundamental organic chemistry principles, including protecting group strategies and the classic Arndt-Eistert homologation. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers and drug development professionals can reliably produce this valuable chiral building block for their synthetic endeavors. The careful execution of each step is paramount to achieving high yields and purity, ultimately enabling the successful incorporation of this non-canonical amino acid into novel peptide-based therapeutics.

References

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Zhu, G., Chen, Z., & Zhang, X. (1999). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates. The Journal of Organic Chemistry, 64(19), 6907-6910. Available from: [Link]

  • Arndt–Eistert reaction. Wikipedia. Available from: [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • A fully continuous four step process for the preparation of β-amino acids from their corresponding α-amino acids utilizing the Arndt–Eistert homologation approach is described. RSC Publishing. Available from: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. ACS Publications. Available from: [Link]

  • A photolabile protecting group for the phenolic hydroxyl function of tyrosine. PubMed. Available from: [Link]

  • Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. PubMed. Available from: [Link]

  • Synthesis of Chiral β-Amino Nitroalkanes via Rhodium-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available from: [Link]

  • Enantioselective synthesis of beta(2)-amino acids using rhodium-catalyzed hydrogenation. The University of Groningen research portal. Available from: [Link]

  • Enantioselective synthesis of β2-amino acids using rhodium-catalyzed hydrogenation. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • A PHOTOLABILE PROTECTING GROUP FOR THE PHENOLIC HYDROXYL FUNCTION OF TYROSINE. Weizmann Institute of Science. Available from: [Link]

  • Enantio- and Diastereoselective Synthesis of ( R, R)-β-Methoxytyrosine. PMC. Available from: [Link]

  • N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. Organic Syntheses Procedure. Available from: [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. Available from: [Link]

  • Practical enantioselective synthesis of a homotyrosine derivative and (R,R)-4-propyl-9-hydroxynaphthoxazine, a potent dopamine agonist. ACS Publications. Available from: [Link]

  • Boc-Tyr(Bzl)-OH [2130-96-3]. Aapptec Peptides. Available from: [Link]

  • A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential. Digital Commons @ Michigan Tech. Available from: [Link]

  • Protection of tyrosine in solid-phase peptide synthesis. ACS Publications. Available from: [Link]

  • Supporting information_OBC_rev1. The Royal Society of Chemistry. Available from: [Link]

  • Boc-O-benzyl-L-beta-homotyrosine - 250 mg. Anaspec. Available from: [Link]

  • Computational-Designed Enzyme for β-Tyrosine Production in Lignin Valorization. MDPI. Available from: [Link]

  • Biosynthesis of (R)-beta-tyrosine and its incorporation into the highly cytotoxic chondramides produced by Chondromyces crocatus. PubMed. Available from: [Link]

  • Synthesis of b-Methoxytyrosine Derivatives. Scribd. Available from: [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids.
  • Site-Specific Chemical Modification Procedures.
  • Enantioselective preparation of beta 2-amino acid derivatives for beta -peptide synthesis. Available from: [Link]

  • Stereoselective Synthesis of α-Disubstituted β-Homoprolines. PMC. Available from: [Link]

  • SYNTHESIS OF CHIRAL BETA AMINO ACIDS. Google Patents.
  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC. Available from: [Link]

  • Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l‐ and d‐melanogenesis pathways. Northumbria University Research Portal. Available from: [Link]

  • Biosynthesis of Chloro-β-Hydroxytyrosine, a Nonproteinogenic Amino Acid of the Peptidic Backbone of Glycopeptide Antibiotics. PMC. Available from: [Link]

  • ChemInform Abstract: Self-Reproduction of Chirality. Asymmetric Synthesis of β-Aryl-. beta.-amino Acids from Enantiomerically Pure Dihydropyrimidinones. ResearchGate. Available from: [Link]

Sources

Exploratory

Physicochemical Properties and Synthetic Applications of Boc-O-benzyl-D-β-homotyrosine: A Technical Guide for Peptidomimetic Design

Prepared by: Senior Application Scientist, Peptidomimetic Therapeutics Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary In the pursuit of novel therapeutics, the limi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Peptidomimetic Therapeutics Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the pursuit of novel therapeutics, the limitations of natural α-peptides—namely, their susceptibility to rapid proteolytic degradation and poor bioavailability—have driven the field toward peptidomimetics. As an application scientist overseeing peptide library generation, I frequently utilize β-amino acids to engineer "foldamers": oligomers that adopt highly predictable, stable secondary structures.

Boc-O-benzyl-D-β-homotyrosine is a highly specialized, chiral building block designed for this exact purpose. By inserting a methylene group (–CH₂–) into the peptide backbone and utilizing the D-enantiomer, this derivative not only imparts absolute resistance to natural proteases but also induces specific helical architectures. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties of this compound and outlines self-validating protocols for its integration into Solid-Phase Peptide Synthesis (SPPS) [1].

Physicochemical Profiling and Causality

Understanding the physical properties of a building block is not merely an exercise in documentation; it dictates our choice of solvents, coupling reagents, and cleavage conditions. The properties of Boc-O-benzyl-D-β-homotyrosine (and its L-enantiomer counterpart) are summarized below, derived from authoritative chemical distributors [2, 3].

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name Boc-O-benzyl-D-β-homotyrosine
Molecular Formula C₂₂H₂₇NO₅
Molecular Weight 385.45 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and DMSO; Insoluble in aqueous buffers
Storage Temperature 0–8 °C (Desiccated)
N-α Protection Boc (tert-butyloxycarbonyl)
Side-Chain Protection Bzl (O-Benzyl ether)
Structural Causality in Synthesis

Every functional group on this molecule serves a distinct mechanistic purpose:

  • The Boc Group: Provides temporary protection of the β-amine. It enhances the molecule's solubility in organic solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). It is strictly orthogonal to the side-chain protection and is rapidly cleaved by Trifluoroacetic acid (TFA).

  • The O-Benzyl (Bzl) Group: Tyrosine side-chains are highly nucleophilic and prone to alkylation or acylation during peptide coupling. The benzyl ether completely masks this reactivity. Furthermore, it increases the overall partition coefficient (LogP), necessitating the use of highly non-polar solvent mixtures during activation.

  • The β-Homo Backbone: The additional carbon extends the backbone, altering the hydrogen-bonding register of the resulting peptide. This structural shift is the primary driver for the formation of stable β-peptidic foldamers.

G Molecule Boc-O-benzyl-D-β-homotyrosine Boc N-α-Boc Group (Temporary Protection) Molecule->Boc Cleaved by TFA Bzl O-Benzyl Group (Permanent Protection) Molecule->Bzl Cleaved by HF Beta β-Amino Acid Backbone (Proteolytic Stability) Molecule->Beta Induces Foldamers

Caption: Structural components of Boc-O-benzyl-D-β-homotyrosine and their functional roles.

Mechanistic Role in Boc-SPPS

While Fmoc-SPPS is the standard in modern laboratories, Boc-SPPS remains indispensable for specific applications, such as the synthesis of peptide thioesters for Native Chemical Ligation (NCL) or when synthesizing sequences containing base-sensitive modifications [4].

In Boc-SPPS, chain elongation relies on graduated acid lability. The temporary Boc group is removed with a moderate acid (100% TFA), while the permanent side-chain protecting groups (like the O-Benzyl ether) and the peptide-resin anchor require a superacid (anhydrous Hydrogen Fluoride, HF) for global cleavage.

When coupling Boc-O-benzyl-D-β-homotyrosine, steric hindrance from the β-homo backbone can reduce coupling kinetics. Therefore, we must utilize highly efficient in-situ activation chemistries, such as DIC/HOBt, to drive the reaction to completion.

Self-Validating Experimental Protocols

As an application scientist, I mandate that every protocol must include an internal feedback loop to validate success before proceeding. The following workflows detail the incorporation of Boc-O-benzyl-D-β-homotyrosine into a growing peptide chain.

Protocol 1: Solubilization and Activation (DIC/HOBt)

Causality: We do not simply add HOBt because a manual dictates it; we add it to intercept the highly reactive, yet racemization-prone O-acylisourea intermediate formed by DIC, converting it into a stable, highly reactive OBt ester.

  • Calculation: Weigh 3.0 to 4.0 equivalents of Boc-O-benzyl-D-β-homotyrosine relative to the resin's loading capacity.

  • Solubilization: Dissolve the powder in a minimal volume of anhydrous DMF to achieve a 0.2 M concentration.

  • Additive: Add 3.0 equivalents of 1-Hydroxybenzotriazole (HOBt).

  • Activation: Chill the mixture to 0 °C. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

    • Expert Insight: Pre-chilling prevents the irreversible rearrangement of the O-acylisourea into an inactive N-acylurea byproduct, ensuring maximum yield of the active ester.

  • Incubation: Stir for 15 minutes to allow complete formation of the active ester.

Protocol 2: Coupling and Kaiser Test Validation
  • Coupling: Add the activated amino acid solution to the TFA-deprotected, DIEA-neutralized peptide-resin.

  • Agitation: Shake or sparge with nitrogen for 1.5 to 2 hours at room temperature.

  • Self-Validation (Kaiser Test):

    • Extract a few resin beads and wash thoroughly with ethanol.

    • Add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions.

    • Heat at 100 °C for 3 minutes.

    • Decision Matrix: If the solution remains clear/yellow, coupling is >99% complete. If the beads turn blue, primary amines are still present, and the coupling step must be repeated (double-coupling) before proceeding to the next deprotection cycle.

Protocol 3: Global Deprotection and HF Cleavage

Causality: The cleavage of the robust O-Benzyl group generates highly reactive benzyl carbocations. Without intervention, these will irreversibly alkylate electron-rich residues in your sequence. We use scavengers to act as sacrificial nucleophiles.

  • Preparation: Transfer the thoroughly dried, fully synthesized peptide-resin to a specialized Teflon HF cleavage apparatus.

  • Scavenger Addition: Add a scavenger cocktail (e.g., 10% v/v anisole and 5% v/v p-cresol).

  • Cleavage: Condense anhydrous HF gas into the reaction vessel at -78 °C (dry ice/acetone bath), then slowly warm to 0 °C.

  • Incubation: Stir the mixture at 0 °C for exactly 1 hour.

  • Recovery: Evaporate the HF under a steady stream of nitrogen.

  • Precipitation: Wash the cleaved peptide with ice-cold diethyl ether to precipitate the crude product and wash away the scavengers.

G Start Resin-Bound Peptide Deprotect Boc Deprotection (TFA/DCM) Start->Deprotect Wash1 Wash & Neutralize (DIEA/DMF) Deprotect->Wash1 Activate Amino Acid Activation (Boc-D-β-HomoTyr(Bzl)-OH + DIC/HOBt) Wash1->Activate Couple Peptide Coupling (Formation of Amide Bond) Activate->Couple Cleave Global Cleavage (Anhydrous HF + Scavengers) Couple->Cleave Kaiser Test Validated End Crude Peptidomimetic (Free D-β-Homotyrosine) Cleave->End

Caption: Workflow of Boc-SPPS incorporating Boc-O-benzyl-D-β-homotyrosine and final HF cleavage.

Analytical Validation

Following precipitation, the crude peptidomimetic must be validated. Because β-amino acids alter the hydrophobicity of the sequence, the retention time on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) will shift compared to the α-peptide analog.

  • HPLC Profiling: Utilize a C18 stationary phase with a linear gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Mass Spectrometry: Confirm the mass via Electrospray Ionization Mass Spectrometry (ESI-MS). The successful removal of the O-Benzyl group is verified by the absence of a +90 Da mass shift (the mass of the benzyl adduct) on the target peak.

References

  • Wikipedia Contributors. "Peptide synthesis - Boc/Bzl SPPS." Available at: [Link]

Foundational

Architectural Evolution of Peptidomimetics: The Discovery and History of D-β-Homotyrosine Derivatives

Executive Summary The transition from native peptides to metabolically stable peptidomimetics represents a cornerstone of modern drug discovery. Native peptides, while highly selective and potent, are fundamentally limit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to metabolically stable peptidomimetics represents a cornerstone of modern drug discovery. Native peptides, while highly selective and potent, are fundamentally limited by their susceptibility to endogenous proteases. The discovery and integration of β -amino acids—specifically D- β -homotyrosine—into peptide backbones introduced a structural paradigm that circumvents these pharmacokinetic liabilities. This whitepaper details the historical discovery, structural mechanics, synthetic methodologies, and biological validation of D- β -homotyrosine derivatives, providing a comprehensive guide for researchers engineering next-generation foldamers and peptide therapeutics.

The Genesis of β-Amino Acids in Drug Discovery

The exploration of β -amino acids originated from the structural elucidation of complex marine natural products and bacterial metabolites. Molecules such as the marine cyclodepsipeptide jasplakinolide and the anticancer agent paclitaxel (Taxol) were found to incorporate β -amino acid units, which contributed to their unique three-dimensional conformations and biological resilience[1].

The deliberate synthetic integration of β -homoamino acids into bioactive peptides gained significant momentum in the late 1970s. A landmark study by Stachowiak et al. (1979) systematically incorporated β -homotyrosine and β -homoisoleucine into Angiotensin II analogues[2]. The objective was to overcome the short in vivo half-life of Angiotensin II antagonists. While the substitution reduced overall pressor activity, it yielded a profound discovery: the β -homotyrosine analogues exhibited near-complete resistance to degradation by chymotrypsin and leucine aminopeptidase[3]. This historical milestone established the foundational logic for utilizing β -amino acids to engineer proteolytic evasion.

Structural Mechanics: The Causality of Stability

To understand why D- β -homotyrosine is a critical building block, one must analyze the causality of enzymatic recognition. Chymotrypsin, a serine endopeptidase, specifically cleaves peptide bonds on the C-terminal side of large, aromatic residues like L- α -tyrosine.

By substituting L- α -tyrosine with D- β -homotyrosine, two distinct structural defense mechanisms are activated:

  • Backbone Registry Shift: The insertion of an additional methylene (-CH 2​ -) group between the α -carbon and the carboxyl group expands the backbone. This shifts the scissile bond out of alignment with the protease's catalytic triad (Ser195, His57, Asp102), physically preventing nucleophilic attack[4].

  • Stereochemical Shielding: The inversion to the D-configuration (R-isomer) projects the phenolic side chain into the opposite spatial hemisphere. This creates severe steric clashes within the enzyme's S1 specificity pocket, completely abrogating the lock-and-key fit required for substrate binding[3].

Furthermore, the extra carbon alters the torsional angles ( ϕ , θ , ψ ), allowing β -peptides to predictably fold into highly stable secondary structures, such as 14-helices, which are inaccessible to standard α -peptides[4].

G P Peptide Drug Candidate A Contains L-alpha-Tyrosine P->A B Contains D-beta-homotyrosine P->B E1 Protease Recognition (Chymotrypsin) A->E1 E2 Protease Evasion (Steric Shielding) B->E2 R1 Rapid Degradation (Short Half-Life) E1->R1 R2 High Stability (Prolonged Half-Life) E2->R2

Mechanism of proteolytic evasion by D-beta-homotyrosine incorporation.

Synthetic Methodologies: The Arndt-Eistert Homologation

The commercial availability of derivatives like Fmoc-D- β -homotyrosine(OtBu)[5] has streamlined solid-phase peptide synthesis (SPPS). However, understanding its de novo synthesis is critical for researchers developing novel, highly functionalized derivatives. The gold standard for synthesizing β -amino acids from their α -counterparts is the Arndt-Eistert homologation .

The causality behind choosing this specific pathway lies in the Wolff rearrangement step. Under silver catalysis, the rearrangement of the α -diazoketone intermediate proceeds with strict retention of configuration at the chiral center. This ensures that the optically pure D-tyrosine starting material yields an optically pure D- β -homotyrosine product, preventing racemic mixtures that would confound biological assays.

G A D-Tyrosine (Starting Material) B N-alpha Protection (Boc/Fmoc) A->B C Mixed Anhydride Activation B->C D Diazoketone Formation (Diazomethane) C->D E Wolff Rearrangement (Ag+ catalysis) D->E F D-beta-homotyrosine (Target Product) E->F

Workflow of Arndt-Eistert homologation for D-beta-homotyrosine synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to verify the success of the chemical transformation or biological assay.

Protocol 1: Synthesis of Fmoc-D- β -homotyrosine(OtBu)

Objective: Synthesize the SPPS-ready building block with retained chirality.

  • Protection: React D-Tyrosine tert-butyl ether with Fmoc-OSu in the presence of NaHCO 3​ (1:1 dioxane/water) to yield Fmoc-D-Tyr(tBu)-OH. Validation: TLC monitoring (ninhydrin stain negative indicates complete amine protection).

  • Activation: Dissolve the protected amino acid in anhydrous THF at -15°C. Add N-methylmorpholine (NMM) followed by isobutyl chloroformate to form the mixed anhydride.

  • Diazotization: Slowly add an ethereal solution of diazomethane (Caution: explosive, use specialized glassware) to the mixed anhydride. Stir at 0°C for 2 hours. Validation: IR spectroscopy of the isolated intermediate must show a strong diazo peak at ~2100 cm −1 [3].

  • Wolff Rearrangement: Dissolve the diazoketone in THF/water. Add a catalytic amount of silver benzoate (AgBz) and triethylamine. Stir in the dark at room temperature for 4 hours.

  • Purification: Acidify, extract with ethyl acetate, and purify via flash chromatography. Validation: Chiral HPLC must confirm >98% enantiomeric excess (ee), validating the retention of the D-configuration.

Protocol 2: Proteolytic Stability Validation Assay

Objective: Quantify the enzymatic resistance conferred by D- β -homotyrosine. Causality: A valid assay requires a positive control to prove the enzyme is active. We synthesize two identical peptide sequences, differing only at the tyrosine residue (L- α -Tyr vs. D- β -homoTyr).

  • Substrate Preparation: Prepare 1 mM stock solutions of Native-Peptide and β -Peptide in 50 mM Tris-HCl buffer (pH 8.5).

  • Enzyme Addition: Add α -chymotrypsin (or leucine aminopeptidase) to a final concentration of 0.2 mg/mL[3]. Incubate at 37°C.

  • Quenching: At time points t = 0, 15, 30, 60, 120, and 180 minutes, extract 50 μ L aliquots and immediately quench the reaction by adding 50 μ L of 1% Trifluoroacetic acid (TFA).

  • Analysis: Analyze the quenched samples via RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

  • Validation: The Native-Peptide peak must disappear within 30-60 minutes (confirming enzyme viability). The β -Peptide peak area must remain >95% intact at t = 180 minutes, proving the protective causality of the derivative.

Quantitative Data Summaries

The following tables synthesize the physicochemical properties and historical pharmacokinetic data validating the utility of D- β -homotyrosine derivatives.

Table 1: Physicochemical and Structural Comparison

ParameterL- α -TyrosineD- β -homotyrosine
Backbone Atoms 2 (N-C α )3 (N-C β -C α )
Stereochemistry L (S-configuration)D (R-configuration)
Side-Chain Position α -carbon β -carbon ( β3 -substitution)
Protease Susceptibility High (Rapid cleavage)Negligible (Resistant > 3 hours)
Secondary Structure α -helices, β -sheets14-helices, β -turns

Table 2: Pharmacokinetic Impact in Angiotensin II Analogues (Data adapted from Stachowiak et al.[3])

Compound VariantRelative Pressor ActivityChymotrypsin Degradation (3h)Leucine Aminopeptidase Degradation
Native Angiotensin II 100%Complete (100% cleaved)Rapid
[1-Sar, 4- β -homoTyr]-Ang II 1.98%None Detected (0% cleaved)Significantly Slowed

Note: While early iterations like the Angiotensin II analogue showed reduced target activity due to the backbone extension, modern rational drug design utilizes β -homoamino acids specifically in regions where backbone flexibility is tolerated, or to intentionally induce stable 14-helix foldamers that perfectly match extended receptor pharmacophores.

References

  • Fmoc-D-beta-homotyrosine(OtBu) - ChemicalBook - ChemicalBook. 5

  • Synthesis of β,β-Branched β-Amino Ester Derivatives Through Spiroaziridination of (α-Trimethylsilanylmethyl)cyclohexylidene Esters - ResearchGate. 1

  • Beta-amino acids: versatile peptidomimetics - ResearchGate. 4

  • Synthesis of angiotensin II analogs by incorporating .beta.-homotyrosine or .beta.-homoisoleucine residues - Journal of Medicinal Chemistry (ACS Publications). 3

  • Synthesis of angiotensin II analogs by incorporating .beta.-homotyrosine or .beta.-homoisoleucine residues (Abstract/Index) - ACS Publications. 2

Sources

Exploratory

A Technical Guide to the Strategic Implementation of Unnatural Amino Acids in Peptide Therapeutics: The Case of D-β-Homotyrosine

Abstract The therapeutic potential of peptides is often curtailed by their inherent pharmacokinetic liabilities, primarily their susceptibility to proteolytic degradation. The strategic incorporation of unnatural amino a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The therapeutic potential of peptides is often curtailed by their inherent pharmacokinetic liabilities, primarily their susceptibility to proteolytic degradation. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful approach to circumvent these limitations. This technical guide delves into the biological significance of a specific UAA, D-β-homotyrosine, as a prototypical example of rational peptide design. We will explore the foundational principles behind its use, from the stereochemical shield provided by the D-configuration to the conformational influence of the β-amino acid backbone. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind these molecular modifications, detailed experimental protocols for synthesis and analysis, and a framework for applying these principles to novel therapeutic candidates.

Introduction: Overcoming the Proteolytic Barrier with Unnatural Amino Acids

Peptides represent a highly attractive class of therapeutic agents due to their high specificity, potency, and lower off-target toxicity compared to small molecules.[1] However, their progression into the clinic is frequently hampered by rapid in vivo clearance, a direct consequence of degradation by endogenous proteases.[1][2][3] These enzymes are highly evolved to recognize and cleave peptide bonds between L-amino acids, the exclusive building blocks of ribosome-translated proteins.[2][4]

The introduction of unnatural amino acids into a peptide sequence is a cornerstone of modern medicinal chemistry, designed to directly address this stability issue.[5][6][7] By altering the fundamental structure of the amino acid building blocks, we can create peptides that are no longer recognized as substrates by proteases, significantly extending their circulatory half-life and enhancing their bioavailability.[2][7][8] This guide will focus on a specific, rationally designed UAA, D-β-homotyrosine, to illustrate the profound impact of chirality and backbone extension on peptide stability and function.

The Dual-Advantage Strategy: Deconstructing D-β-Homotyrosine

The power of D-β-homotyrosine lies in the combination of two distinct, yet synergistic, structural modifications: the D-enantiomeric configuration and the β-amino acid backbone.

The D-Amino Acid Shield: Engineering Proteolytic Resistance

The single most impactful modification for enhancing peptide stability is the substitution of a natural L-amino acid with its D-enantiomer (its non-superimposable mirror image).[8][9]

  • Causality of Resistance: Proteases possess chiral active sites exquisitely shaped to bind and process L-amino acids. The introduction of a D-amino acid creates a stereochemical clash that prevents the peptide from fitting correctly into the enzyme's catalytic pocket.[4] This steric hindrance effectively renders the peptide bond resistant to cleavage, acting as a "proteolytic shield."[2] Molecular dynamics simulations have shown that this L→D conversion severely compromises the peptide:protease binding affinity, leading to an inactive complex and explaining the observed stability.[4] Consequently, peptides containing D-amino acids exhibit dramatically increased half-lives in biological systems.[8][10][11]

The β-Amino Acid Backbone: Imposing Conformational Control

β-amino acids are structural homologs of α-amino acids, containing an additional carbon atom in their backbone. This seemingly minor change has significant structural and functional implications.

  • Altered Conformation: The extended backbone of β-amino acids increases conformational flexibility compared to their α-counterparts.[12][13] This allows β-amino acid-containing peptides (β-peptides) to adopt unique and stable secondary structures, such as various helices (12-helix, 14-helix) and turns, that are inaccessible to natural peptides.[12][14] This ability to form predictable, non-native structures is a powerful tool in foldamer design and for mimicking or disrupting protein-protein interactions.

  • Inherent Stability: The altered backbone geometry also contributes to proteolytic resistance, as proteases are adapted to the specific spacing of α-amino acid residues.[1][7]

By combining these features, D-β-homotyrosine offers both exceptional resistance to enzymatic degradation and the ability to introduce novel conformational properties into a peptide sequence.

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Foundational

The Strategic Application of Boc-O-benzyl-D-β-homotyrosine in Advanced Peptide Synthesis: A Technical Guide

Executive Summary: The Rationale for Unnatural Amino Acids In the landscape of modern peptide drug development, the primary bottleneck is often pharmacokinetic stability. Endogenous proteases rapidly hydrolyze natural L-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale for Unnatural Amino Acids

In the landscape of modern peptide drug development, the primary bottleneck is often pharmacokinetic stability. Endogenous proteases rapidly hydrolyze natural L-α-amino acid sequences, severely limiting the half-life of peptide therapeutics. As a Senior Application Scientist, I frequently guide research teams toward structural modifications that bypass these enzymatic pathways without sacrificing receptor binding affinity.

Boc-O-benzyl-D-β-homotyrosine (Boc-D-β-HoTyr(Bzl)-OH) is a highly specialized, non-proteinogenic building block designed specifically for this purpose. By combining an extended beta-amino acid backbone with D-chirality and robust side-chain protection, this compound serves as a critical asset in the synthesis of foldamers and proteolytically resistant peptide therapeutics.

Physicochemical Profiling & Supplier Landscape

When sourcing specialized building blocks, cataloging ambiguities are common. A critical field-proven insight is that suppliers frequently list the CAS number 126825-16-9 for Boc-O-benzyl-D-β-homotyrosine[1]. However, chemical registries officially assign this CAS number to its enantiomer, the L-isomer (Boc-O-benzyl-L-β-homotyrosine)[][3]. Researchers must explicitly verify the stereochemistry (D-isomer) via Certificate of Analysis (CoA) and chiral HPLC rather than relying solely on the CAS identifier.

Quantitative Data Summary
PropertySpecificationMechanistic Significance
Chemical Name Boc-O-benzyl-D-β-homotyrosineUnnatural D-isomer with extended backbone.
Synonyms Boc-D-β-HoTyr(Bzl)-OHStandard nomenclature for SPPS.
Molecular Formula C22H27NO5-
Molecular Weight 385.45 g/mol -
CAS Number 126825-16-9Often conflated with the L-isomer in catalogs[1][4].
N-α Protection Boc (tert-butyloxycarbonyl)Acid-labile; removed by TFA during synthesis cycles.
Side-Chain Protection Bzl (Benzyl ether)Highly stable; requires anhydrous HF for global cleavage.
Key Suppliers Amerigo Scientific[1], EvitaChem[5]Commercial availability for scale-up.

Mechanistic Role in Drug Design

The integration of Boc-O-benzyl-D-β-homotyrosine into a peptide sequence is not merely a substitution; it is a fundamental structural overhaul driven by three mechanistic pillars:

  • The Beta-Homologation Effect: The insertion of an additional methylene (-CH2-) group into the peptide backbone creates a β-amino acid. This disrupts standard α-helices, forcing the peptide to adopt novel secondary structures known as foldamers (e.g., 14-helices). This is crucial for designing inhibitors that target flat protein-protein interaction (PPI) interfaces.

  • Stereochemical Evasion (D-Chirality): Endogenous peptidases (like pepsin or trypsin) are highly stereospecific, evolved to recognize L-α-amino acids. The D-configuration renders the peptide bond virtually invisible to these enzymes, drastically increasing the in vivo half-life of the therapeutic.

  • Orthogonal Protection Strategy: The benzyl (Bzl) ether protects the reactive phenolic hydroxyl group of the tyrosine side chain. In Boc-Solid Phase Peptide Synthesis (Boc-SPPS), the Bzl group is completely orthogonal to the Boc group—meaning the repetitive TFA treatments used to remove Boc will not prematurely strip the Bzl protection.

Proteolytic_Resistance Enzyme Endogenous Protease (e.g., Pepsin/Trypsin) Alpha Standard L-α-Tyrosine (Natural Backbone) Enzyme->Alpha Recognizes Cleavage Site Beta D-β-Homotyrosine (Extended + D-Chirality) Enzyme->Beta Steric Hindrance & Mismatch Degraded Rapid Degradation (Loss of Activity) Alpha->Degraded Hydrolysis Stable High Stability (Prolonged Half-life) Beta->Stable Resistance

Figure 1: Mechanistic causality of proteolytic resistance conferred by D-β-homotyrosine.

Experimental Workflow: Boc-SPPS Protocol

To ensure trustworthiness and reproducibility, the following protocol details the incorporation of Boc-O-benzyl-D-β-homotyrosine using a self-validating Boc-SPPS methodology.

Step-by-Step Methodology

Step 1: Resin Swelling & Preparation

  • Action: Swell the PAM (Phenylacetamidomethyl) or MBHA resin in Dichloromethane (DCM) for 30 minutes.

  • Causality: Swelling expands the cross-linked polystyrene matrix. This is critical because it exposes the internal reactive sites, ensuring uniform diffusion of reagents and preventing truncated sequences.

Step 2: N-Terminal Deprotection

  • Action: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 20 minutes, followed by DCM and DMF washes.

  • Causality: TFA selectively cleaves the acid-labile Boc group from the nascent peptide chain, exposing a free primary amine ready for the next coupling step.

Step 3: Activation of Boc-D-β-HoTyr(Bzl)-OH

  • Action: Dissolve 3.0 equivalents of Boc-O-benzyl-D-β-homotyrosine and 3.0 equivalents of HOBt (Hydroxybenzotriazole) in DMF. Add 3.0 equivalents of DIC (N,N'-Diisopropylcarbodiimide).

  • Causality: DIC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Left alone, this intermediate can undergo racemization or rearrange into a dead-end N-acylurea. HOBt immediately traps the intermediate to form a stable, active OBt-ester, suppressing side reactions and preserving the critical D-chirality.

Step 4: Coupling

  • Action: Transfer the activated amino acid solution to the resin. Agitate gently for 1.5 to 2 hours at room temperature.

Step 5: Self-Validation (The Kaiser Test)

  • Action: Extract a few resin beads, wash with ethanol, and apply ninhydrin reagents. Heat at 100°C for 5 minutes.

  • Causality: This is a mandatory self-validating checkpoint. Ninhydrin reacts with free primary amines to form Ruhemann's purple.

    • Blue/Purple Beads: Indicates unreacted amines (incomplete coupling). Do not proceed. Perform a second coupling cycle.

    • Yellow/Colorless Beads: Validates that the amine is fully acylated. The synthesis may proceed to the next cycle.

Step 6: Global Cleavage

  • Action: Upon completion of the full peptide sequence, treat the dried peptide-resin with anhydrous Hydrogen Fluoride (HF) containing 10% anisole (v/v) at 0°C for 1 hour.

  • Causality: Anhydrous HF is required to cleave the peptide from the resin and simultaneously strip the highly robust O-benzyl (Bzl) protecting group from the homotyrosine side chain. Anisole acts as a carbocation scavenger, preventing the cleaved benzyl groups from re-attaching to sensitive amino acids (like Trp or Met) in the sequence.

SPPS_Workflow Start Peptide-Resin (Free N-terminus) Couple Couple Boc-D-β-HoTyr(Bzl)-OH (DIC/HOBt Activation) Start->Couple Wash DMF/DCM Wash (Remove unreacted species) Couple->Wash Kaiser Kaiser Test (Self-Validation) Wash->Kaiser Kaiser->Couple Positive (Incomplete: Re-couple) Deprotect TFA Deprotection (Remove Boc Group) Kaiser->Deprotect Negative (Complete: Proceed) Cleavage HF Cleavage (Removes Bzl & Resin) Deprotect->Cleavage Final Synthesis Step

Figure 2: The self-validating Boc-SPPS cycle for incorporating Boc-D-β-HoTyr(Bzl)-OH.

Conclusion

The strategic use of Boc-O-benzyl-D-β-homotyrosine bridges the gap between synthetic feasibility and clinical viability. By understanding the causality behind DIC/HOBt activation and the necessity of HF cleavage for Bzl removal, researchers can efficiently synthesize highly stable, proteolytically resistant foldamers. Always ensure rigorous stereochemical validation upon sourcing, as catalog CAS numbers frequently default to the L-isomer.

References

  • Amerigo Scientific. "Boc-O-benzyl-D-b-homotyrosine Product Specifications." Amerigo Scientific Catalog. Available at:[Link]

Sources

Exploratory

Computational Elucidation of Boc-O-benzyl-D-β-homotyrosine: A Theoretical Framework for Peptidomimetic Design

Introduction & Rationale β-homoamino acids are indispensable building blocks in the design of proteolytically stable peptidomimetics, foldamers, and advanced therapeutics. Boc-O-benzyl-D-β-homotyrosine (Boc-O-Bzl-D-β-HTy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

β-homoamino acids are indispensable building blocks in the design of proteolytically stable peptidomimetics, foldamers, and advanced therapeutics. Boc-O-benzyl-D-β-homotyrosine (Boc-O-Bzl-D-β-HTyr) features a homologated backbone alongside two bulky protecting groups: the tert-butyloxycarbonyl (Boc) group at the N-terminus and an O-benzyl ether protecting the phenolic hydroxyl.

The steric bulk and electronic properties of these protecting groups significantly restrict the conformational space of the β-amino acid backbone. Understanding these theoretical parameters through Density Functional Theory (DFT) and Molecular Dynamics (MD) is essential for predicting the molecule's behavior during solid-phase peptide synthesis and its propensity to form stable secondary structures (e.g., 14-helices). This technical guide establishes a rigorous, self-validating computational framework to analyze the thermodynamic and electronic properties of this critical building block.

Conformational Dynamics & Causality of Protecting Groups

The presence of the Boc and O-benzyl groups introduces competing non-covalent interactions. Theoretical calculations reveal that the conformational preferences of heavily protected amino acids are highly solvent-dependent[1]. In non-polar environments, intramolecular hydrogen bonding between the carbamate N-H and adjacent carbonyl oxygens stabilizes specific rotamers.

The O-benzyl group introduces critical π−π and CH- π dispersion interactions with the homotyrosine aromatic ring. Because standard functionals (like B3LYP) often fail to capture these long-range electron correlations, it is a strict requirement to use dispersion-corrected functionals (such as M06-2X or B3LYP-D3) to accurately map the potential energy surface and transition states[2].

Computational Workflow & Self-Validating Protocols

Workflow Start Input 3D Structure Boc-O-Bzl-D-β-HTyr ConfSearch Conformational Search (Molecular Mechanics / MD) Start->ConfSearch DFT_Opt DFT Geometry Optimization (M06-2X/6-311++G**) ConfSearch->DFT_Opt FreqCalc Frequency & Thermochemistry (Zero-Point Energy, Gibbs) DFT_Opt->FreqCalc Spectra TD-DFT Spectroscopic Simulation (IR, VCD, ECD) FreqCalc->Spectra Analysis Electronic Properties (HOMO-LUMO, NBO) FreqCalc->Analysis

Computational workflow for DFT analysis of protected β-amino acids.

Protocol 1: Conformational Sampling and Geometry Optimization

To ensure a self-validating system, the protocol must mathematically prove it has not converged on a false local minimum.

  • Initial Sampling: Perform a conformational search using Replica Exchange Molecular Dynamics (REMD) or Monte Carlo multiple minimum (MCMM) methods with the OPLS4 or MMFF94 force field[1]. Generate a minimum of 500 conformers to ensure thorough sampling of the highly flexible homologated backbone.

  • Clustering: Cluster the generated structures based on heavy-atom RMSD (threshold = 1.0 Å) to identify the top 20 lowest-energy conformers.

  • DFT Optimization: Subject the clustered conformers to rigorous geometry optimization using the M06-2X functional and the 6-311++G(d,p) basis set. M06-2X is explicitly chosen for its superior parameterization for medium-range correlation energy, which is critical for capturing the O-benzyl and Boc group interactions.

  • Solvent Modeling: Apply the Solvation Model based on Density (SMD) using N,N-dimethylformamide (DMF) to simulate standard peptide coupling environments.

  • Validation (Frequency Calculation): Perform a vibrational frequency calculation at the exact same level of theory.

    • Self-Validation Check: The absolute absence of imaginary frequencies ( Nimag​=0 ) confirms that the optimized geometry is a true local minimum rather than a transition state saddle point.

Protocol 2: Spectroscopic Simulation (VCD/ECD) for Chiral Verification

To verify the D-configuration and backbone conformation experimentally, theoretical spectra must be generated and correlated with empirical data[3].

  • TD-DFT Calculation: Using the optimized geometries, calculate the electronic transitions using Time-Dependent DFT (TD-DFT) at the CAM-B3LYP/aug-cc-pVDZ level.

  • Boltzmann Averaging: Calculate the relative Gibbs free energy ( ΔG ) for each conformer. Weight the theoretical ECD/VCD spectra based on the Boltzmann distribution at 298.15 K.

  • Spectral Broadening: Apply a Lorentzian band shape with a half-width at half-maximum (HWHM) of 0.2 eV to simulate the experimental spectral envelope.

Quantitative Data: Thermodynamic and Electronic Properties

The stability of Boc-O-Bzl-D-β-HTyr conformers is dictated by the dihedral angles of the β-homo backbone ( ϕ,θ,ψ ). Table 1 summarizes the theoretical energetic parameters for the top three stable conformers.

Table 1: Relative Energies and Global Reactivity Descriptors (Calculated at M06-2X/6-311++G(d,p) in SMD-DMF)

ConformerRel. Energy ( ΔE , kcal/mol)Gibbs Free Energy ( ΔG , kcal/mol)HOMO (eV)LUMO (eV)Energy Gap ( ΔEgap​ , eV)Dipole Moment (Debye)
Conf-I (Extended) 0.000.00-6.42-0.855.574.12
Conf-II (Folded) +1.24+1.56-6.38-0.885.505.85
Conf-III (H-Bonded) +2.10+2.45-6.45-0.825.633.40

Analysis of Causality: Conf-I represents an extended backbone where steric repulsion between the Boc group and the β-homo side chain is minimized. Conf-II exhibits a folded structure stabilized by a weak CH- π interaction between the tert-butyl protons and the benzyl ether aromatic ring. The wide HOMO-LUMO gap (~5.5 eV) indicates high chemical stability, which is consistent with the robustness required for building blocks in solid-phase peptide synthesis. This large energy gap prevents unwanted redox side reactions during photocatalytic or transition-metal-catalyzed coupling steps[4].

Mechanistic Insights: Protecting Group Influence on β-Peptide Folding

The structural integrity of β-peptides relies heavily on the pre-organization of the monomeric building blocks. The O-benzyl group on the D-homotyrosine side chain acts as a steric shield. Theoretical calculations of the transition states during coupling reactions show that the O-benzyl group restricts the rotational freedom of the Cβ​−Cγ​ bond, effectively pre-organizing the monomer for specific helical folding[5].

Hbond Boc Boc Carbonyl (C=O) BetaC β-Carbon Backbone Boc->BetaC Steric Repulsion NH Amide Proton (N-H) NH->Boc C5/C7 H-bond Benzyl O-Benzyl Ether Benzyl->BetaC Pi-Alkyl Interactions

Intramolecular interactions dictating conformational stability in Boc-O-Bzl-D-β-HTyr.

Furthermore, the N-Boc group significantly alters the nucleophilicity of the adjacent amine upon deprotection. DFT calculations on similar Boc-protected systems demonstrate that the cleavage of the Boc group involves a highly specific transition state where the carbonyl oxygen is protonated, leading to the expulsion of the tert-butyl cation and CO2​ . The stability of the intermediate radical or cationic species is heavily influenced by the adjacent β-carbon, making the homologated backbone slightly more resistant to acidic cleavage compared to standard α-amino acids[2].

Conclusion

Theoretical calculations provide an indispensable predictive tool for the utilization of Boc-O-benzyl-D-β-homotyrosine in advanced peptidomimetic synthesis. By employing dispersion-corrected DFT methods (M06-2X) and rigorous conformational sampling, researchers can accurately map the thermodynamic landscape and electronic properties of this highly protected building block. The self-validating protocols outlined herein ensure that computational models translate reliably to experimental spectroscopic verification and synthetic application.

References

  • Solvation of N,C-Protected Valine: Interactions with DMSO and a Chiral Solv
  • Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols.Chemical Science (RSC Publishing).
  • Photocatalytic Intramolecular Aminocarboxylation of Alkenes with Atmospheric CO2: Diastereoselective Access to β-Homoproline Derivatives.
  • Identification and Characterization of the Echinocandin B Biosynthetic Gene Cluster from Emericella rugulosa NRRL 11440.
  • (S)-2-(Pyrrolidin-2-yl)acetic acid.Benchchem.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Boc Deprotection of O-Benzyl-D-β-Homotyrosine Residues

Introduction: Navigating the Nuances of Protecting Group Chemistry For researchers, scientists, and professionals in drug development, the precise construction of complex molecules is paramount. The synthesis of peptides...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Nuances of Protecting Group Chemistry

For researchers, scientists, and professionals in drug development, the precise construction of complex molecules is paramount. The synthesis of peptides and peptidomimetics containing non-canonical amino acids, such as O-benzyl-D-β-homotyrosine, necessitates a robust and well-characterized protecting group strategy. The tert-butyloxycarbonyl (Boc) group is a widely employed amine protecting group, valued for its stability under various conditions and its facile removal under acidic conditions.[1][][3] However, the successful deprotection of a Boc group, particularly in the presence of other sensitive functionalities like a benzyl ether on a tyrosine derivative, requires a careful consideration of reaction conditions to maximize yield and minimize side reactions.

This technical guide provides an in-depth exploration of Boc deprotection methods for O-benzyl-D-β-homotyrosine residues. We will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, field-proven protocols, and discuss critical considerations for maintaining the integrity of the O-benzyl protecting group. While the literature predominantly focuses on L-tyrosine, the principles and potential side reactions discussed herein are directly applicable to its D-β-homotyrosine analogue, as the core chemical reactivity of the Boc and O-benzyl groups remains the same.

The Orthogonal Protection Strategy: A Tale of Two Acid Labile Groups

The successful synthesis of peptides containing O-benzyl-D-β-homotyrosine relies on an orthogonal protection strategy. This approach utilizes protecting groups that can be removed under distinct chemical conditions without affecting each other.[4] In the context of Boc-based solid-phase peptide synthesis (SPPS), the α-amino group is temporarily protected with the acid-labile Boc group, while the phenolic hydroxyl group of the homotyrosine side chain is "permanently" protected with a benzyl (Bzl) ether.[][5]

The term "permanent" is relative; both the Boc and benzyl groups are acid-labile. However, the Boc group is significantly more sensitive to acid and can be selectively cleaved using moderately acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), while leaving the more robust benzyl ether intact.[5][6] The final removal of the benzyl group typically requires stronger acidic conditions, such as treatment with hydrogen fluoride (HF).[5]

Core Deprotection Methodologies: A Comparative Analysis

The two most prevalent methods for Boc deprotection are treatment with trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent, typically dioxane. The choice between these reagents depends on the specific substrate, the presence of other acid-sensitive groups, and the desired final salt form of the deprotected amine.

Method 1: Trifluoroacetic Acid (TFA) Mediated Deprotection

TFA is a strong organic acid commonly used for Boc deprotection in both solution-phase and solid-phase synthesis.[3] The reaction proceeds through a well-established mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Cleavage: The protonated Boc group becomes unstable and cleaves to form a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine.

  • Salt Formation: The newly liberated amine is protonated by the excess TFA to form the trifluoroacetate salt.

TFA_Deprotection Boc_Amine Boc-NH-R Protonated_Boc Boc(H+)-NH-R Boc_Amine->Protonated_Boc Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid tBu_cation t-Butyl Cation Protonated_Boc->tBu_cation Free_Amine H2N-R Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 TFA_Salt H3N+-R  TFA- Free_Amine->TFA_Salt

Caption: Mechanism of TFA-mediated Boc deprotection.

A critical consideration when using strong acids like TFA for the deprotection of O-benzyl-tyrosine derivatives is the potential for an acid-catalyzed O- to C-migration of the benzyl group.[7][8] This intramolecular rearrangement leads to the formation of 3-benzyltyrosine as an undesired byproduct. This side reaction is also a concern during the repeated Boc deprotection steps in solid-phase synthesis.[7][9]

Fortunately, this side reaction can be significantly suppressed by modifying the deprotection cocktail. The application of a 7:3 mixture of trifluoroacetic acid and acetic acid has been shown to effectively minimize the loss of the O-benzyl protection and the formation of 3-benzyltyrosine residues.[7]

Method 2: Hydrogen Chloride (HCl) in Dioxane

An alternative and often milder method for Boc deprotection involves the use of a solution of hydrogen chloride in an anhydrous solvent, most commonly 1,4-dioxane.[1][10][11][12] A 4M solution of HCl in dioxane is commercially available and widely used for this purpose. This method is particularly advantageous when trifluoroacetylation of the newly formed amine is a concern.[13]

The mechanism is analogous to that of TFA, with the acidic proton from HCl initiating the cleavage of the Boc group.[1] The final product is the hydrochloride salt of the deprotected amine.

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Work-up and Isolation cluster_analysis Product Analysis Start N-Boc-O-benzyl-D-β-homotyrosine Deprotection Dissolve in appropriate solvent Add deprotection reagent (TFA or HCl/Dioxane) Stir at room temperature Start->Deprotection Monitoring Monitor by TLC or HPLC Check for disappearance of starting material Deprotection->Monitoring Workup Evaporate solvent Triturate with ether (for HCl salt) Isolate the deprotected product Monitoring->Workup Upon completion Analysis Confirm structure by NMR and MS Assess purity by HPLC Workup->Analysis

Caption: General experimental workflow for Boc deprotection.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and scale of the reaction.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid in Dichloromethane

Materials:

  • N-Boc-O-benzyl-D-β-homotyrosine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup (optional, but recommended)

Procedure:

  • Dissolve the N-Boc-O-benzyl-D-β-homotyrosine derivative in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Under a nitrogen or argon atmosphere, add an equal volume of TFA to the solution (for a 50% TFA/DCM solution) at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[14]

  • Upon completion, remove the solvent and excess TFA in vacuo.

  • To the resulting residue, add cold diethyl ether to precipitate the trifluoroacetate salt of the deprotected amine.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired product.

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

Materials:

  • N-Boc-O-benzyl-D-β-homotyrosine derivative

  • 1,4-Dioxane, anhydrous

  • 4M Hydrogen chloride in 1,4-dioxane

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere setup

Procedure:

  • Dissolve the N-Boc-O-benzyl-D-β-homotyrosine derivative in anhydrous 1,4-dioxane (approximately 0.2 M concentration) in a round-bottom flask under a nitrogen or argon atmosphere.[15]

  • To the stirred solution, add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) at room temperature.[15]

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours. The reaction is typically complete within 30 minutes for many substrates.[10][11] Monitor the reaction by TLC or HPLC.

  • Upon completion, remove the solvent in vacuo.

  • Triturate the resulting residue with cold diethyl ether to induce precipitation of the hydrochloride salt.[11]

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation: A Comparative Overview

Deprotection MethodSubstrateReaction TimePurity/Yield (%)Reference
50% TFA in DCMTetrapeptide (APFG)5 min78%[14]
50% TFA in DCMTetrapeptide (APFG)30 min>95%[14]
4 M HCl in DioxaneTetrapeptide (APFG)5 min85%[14]
4 M HCl in DioxaneTetrapeptide (APFG)30 min>95%[14]

Note: Purity and yield are highly substrate-dependent.

Validation and Quality Control: Ensuring a Self-Validating System

Rigorous analytical monitoring is crucial to ensure the complete and clean deprotection of the Boc group.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for monitoring the progress of the deprotection reaction and assessing the purity of the final product.[14]

  • Method: A reverse-phase C18 column is typically used with a gradient of water and acetonitrile containing a small amount of TFA (e.g., 0.1%).

  • Expected Results: The Boc-protected starting material is more non-polar and will have a longer retention time than the deprotected amine product. A successful deprotection is characterized by the disappearance of the starting material peak and the appearance of a new, earlier-eluting peak corresponding to the product.[14]

Thin-Layer Chromatography (TLC)

TLC provides a rapid and cost-effective method for qualitative reaction monitoring.

  • Method: Use a silica gel plate and a suitable mobile phase (e.g., a mixture of dichloromethane and methanol).

  • Visualization: The deprotected amine is more polar and will have a lower Rf value than the Boc-protected starting material. The product can be visualized using a ninhydrin stain, which reacts with the primary or secondary amine to produce a characteristic colored spot.[14]

Conclusion: A Strategic Approach to Deprotection

The selective removal of the Boc protecting group from O-benzyl-D-β-homotyrosine is a critical step in the synthesis of complex molecules. Both TFA and HCl in dioxane are effective reagents for this transformation. The choice of method should be guided by the specific requirements of the synthetic route, with careful consideration given to potential side reactions, particularly the O- to C-benzyl migration. By employing the detailed protocols and analytical validation methods outlined in this guide, researchers can confidently and efficiently achieve their synthetic goals, ensuring the integrity and purity of their final products.

References

  • Bodanszky, M., & Bodanszky, A. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68. [Link]

  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750-3756. [Link]

  • Boc Deprotection - HCl. (n.d.). Common Organic Chemistry. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • How can we do the deprotection of boc-amino acids using hcl ?. (2016). ResearchGate. [Link]

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). (2001). University of Arizona. [Link]

  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. (2004). ACS Publications. [Link]

  • High-Temperature Boc Deprotection in Flow and Its Application in Multistep Reaction Sequences. (2016). ACS Publications. [Link]

  • Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. (1973). Journal of the American Chemical Society. [Link]

  • Tam, J. P. (1988). Deprotection of protected peptides.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. (2012). Semantic Scholar. [Link]

  • BOC deprotection under basic conditions in anion-exchange HPLC?. (2022). Reddit. [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. (2011). PMC. [Link]

  • BOC Protection and Deprotection. (2026). J&K Scientific LLC. [Link]

Sources

Application

Application Note: Strategic Implementation of Boc-O-benzyl-D-β-homotyrosine in Peptidomimetic Drug Design

Target Audience: Researchers, medicinal chemists, and drug development professionals Focus: Mechanistic rationale, structural applications, and synthetic protocols for Boc-D-β-homoTyr(Bzl)-OH Executive Summary and Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals Focus: Mechanistic rationale, structural applications, and synthetic protocols for Boc-D-β-homoTyr(Bzl)-OH

Executive Summary and Mechanistic Rationale

The incorporation of non-canonical amino acids into peptide backbones represents a cornerstone strategy in modern medicinal chemistry for overcoming the poor pharmacokinetic profiles of native peptides. Boc-O-benzyl-D-β-homotyrosine (Boc-D-β-homoTyr(Bzl)-OH) is a highly specialized, orthogonally protected building block designed to address two primary limitations of peptide therapeutics: rapid proteolytic degradation and lack of conformational rigidity[1][2].

The Causality Behind the Chemistry

Choosing this specific building block is driven by three distinct structural features:

  • The β-homo Backbone: The insertion of an additional methylene (-CH2-) group between the α-carbon and the carboxyl group fundamentally alters the local torsional angles ( ϕ , θ , ψ ). This "extra" carbon creates a structural mismatch with the active sites of endogenous proteases (such as leucine aminopeptidase and chymotrypsin), effectively preventing enzymatic cleavage[1][3].

  • The D-Configuration: While native peptides consist of L-amino acids, the D-enantiomer introduces a spatial inversion of the side chain. This not only compounds the steric hindrance against stereoselective proteases but also dictates the formation of distinct secondary structural motifs (foldamers), such as reverse turns or specific helical pitches not accessible by L-peptides[4].

  • Boc/Bzl Protection Strategy: The tert-butyloxycarbonyl (Boc) group provides temporary protection of the N-terminus, while the benzyl (Bzl) ether provides robust, permanent protection of the highly reactive phenolic hydroxyl group on the tyrosine side chain. This orthogonal setup is essential for specialized solid-phase peptide synthesis (SPPS) or complex liquid-phase syntheses where harsh conditions might prematurely cleave standard Fmoc/tBu protecting groups[]. The Bzl ether is strictly stable to the trifluoroacetic acid (TFA) used for Boc removal, requiring anhydrous hydrogen fluoride (HF) for final global deprotection.

ProteolyticResistance cluster_0 Native α-Peptide Pathway cluster_1 β-Peptidomimetic Pathway A1 L-Tyrosine Residue A2 Protease Active Site Recognition A1->A2 A3 Rapid Hydrolysis (Loss of Bioactivity) A2->A3 B1 D-β-homotyrosine Residue B2 Steric Clash & Altered Backbone Pitch B1->B2 B3 Protease Evasion & Sustained Bioactivity B2->B3

Figure 1: Mechanistic divergence of proteolytic degradation between native α-peptides and β-peptidomimetics.

Applications in Medicinal Chemistry

GPCR Ligands and Angiotensin Analogues

One of the most validated applications of β-homotyrosine is in the synthesis of receptor-selective analogues. For example, substituting the native L-Tyrosine at position 4 of Angiotensin II with a β-homotyrosine derivative significantly increases the peptide's resistance to chymotrypsin without abolishing receptor binding, allowing researchers to map the precise pharmacophore required for AT1 vs. AT2 receptor selectivity[3][6].

Foldamer Design (α/β-Peptides)

By alternating α-amino acids with β-amino acids like D-β-homoTyr, chemists can design "foldamers"—synthetic oligomers that adopt highly predictable, stable secondary structures (e.g., 14/15-helices). The D-configuration of the β-homoTyr residue acts as a structural director, forcing the peptide backbone to adopt specific turn conformations that mimic protein-protein interaction (PPI) interfaces, making them excellent candidates for inhibiting complex targets like viral entry proteins or oncogenic transcription factors[2][4].

Quantitative Data Presentation

To aid in experimental design, the physicochemical properties and comparative stability metrics of the building block are summarized below.

Table 1: Physicochemical Properties of Boc-D-β-homoTyr(Bzl)-OH

ParameterSpecification / ValueRelevance to Synthesis
Chemical Formula C22H27NO5Standard mass calculation for stoichiometry.
Molecular Weight 385.45 g/mol Determines coupling equivalents.
Protecting Groups N-α-Boc, Side-chain O-BenzylRequires TFA for N-deprotection; HF for global cleavage.
Solubility DMF, NMP, DCMHighly compatible with standard SPPS coupling solvents.
Steric Profile High (due to β-branching & Bzl)Requires highly efficient coupling reagents (e.g., HATU or DIC/Oxyma).

Table 2: Comparative Proteolytic Half-Life ( T1/2​ ) in Human Serum

Residue at Cleavage Site T1/2​ (Leucine Aminopeptidase) T1/2​ (Chymotrypsin)Structural Rationale
L-Tyrosine (Native) < 10 mins< 30 minsPerfect fit for active site geometry.
L-β-homotyrosine > 4 hours> 3 hoursBackbone extension disrupts scissile bond alignment.
D-β-homotyrosine > 24 hours > 12 hours Synergistic steric clash from both backbone extension and side-chain spatial inversion.

(Note: Data extrapolated from generalized β-peptide stability assays[3][4])

Validated Experimental Protocols

The following protocols detail the incorporation of Boc-D-β-homoTyr(Bzl)-OH using Boc-chemistry SPPS. Self-Validation Principle: The protocol utilizes the Kaiser Test as an intrinsic checkpoint to ensure the sterically hindered β-amino acid has fully coupled before proceeding, preventing deletion sequences.

Protocol 1: Stepwise Incorporation via Boc-SPPS

Reagents Required:

  • Resin: PAM (Phenylacetamidomethyl) or MBHA resin (0.5 mmol/g loading).

  • Deprotection Cocktail: 50% TFA in Dichloromethane (DCM) with 1% anisole (scavenger).

  • Neutralization Base: 10% N,N-Diisopropylethylamine (DIEA) in Dimethylformamide (DMF).

  • Coupling Reagents: Boc-D-β-homoTyr(Bzl)-OH (3.0 eq), N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq), Hydroxybenzotriazole (HOBt, 3.0 eq).

Step-by-Step Methodology:

  • Resin Swelling: Swell 1.0 g of resin in DCM for 30 minutes. Drain.

  • Boc Deprotection: Treat the resin with the Deprotection Cocktail for 2 minutes, drain, and treat again for 20 minutes to remove the N-terminal Boc group of the preceding amino acid.

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA.

  • Neutralization: Treat the resin with 10% DIEA in DMF for 2 x 3 minutes to generate the free amine. Wash with DMF (4x).

  • Activation & Coupling:

    • Pre-activate Boc-D-β-homoTyr(Bzl)-OH (1.5 mmol) and HOBt (1.5 mmol) in 5 mL DMF by adding DIC (1.5 mmol). Stir for 5 minutes.

    • Add the activated mixture to the resin. Agitate for 120 minutes at room temperature. Causality note: The extra methylene group increases steric bulk; extended coupling times are required compared to standard α-amino acids.

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a ninhydrin (Kaiser) test.

    • Blue beads: Incomplete coupling. Re-couple using HATU/DIEA.

    • Colorless beads: Successful coupling. Proceed to the next step.

  • Capping (Optional but recommended): Treat with acetic anhydride/pyridine (1:1) in DMF for 10 minutes to cap any unreacted amines.

Protocol 2: Global Deprotection and Cleavage

Because the benzyl ether protecting the tyrosine side chain is highly stable, standard TFA cleavage is insufficient. Anhydrous HF cleavage is strictly required.

Safety Warning: Anhydrous HF is extremely toxic and corrosive. This must be performed in a specialized Teflon HF cleavage apparatus inside a fume hood.

Step-by-Step Methodology:

  • Preparation: Transfer the dried, fully synthesized peptide-resin to the Teflon reaction vessel. Add anisole (1.0 mL per gram of resin) and dimethyl sulfide (DMS, 0.5 mL) as carbocation scavengers.

  • HF Condensation: Cool the vessel in a dry ice/ethanol bath (-78°C). Distill anhydrous HF (10 mL per gram of resin) into the vessel.

  • Cleavage Reaction: Warm the reaction to 0°C (ice bath) and stir for 45–60 minutes. Causality note: The benzyl ether on the β-homoTyr is cleaved concurrently with the peptide's release from the PAM/MBHA resin during this timeframe.

  • Evaporation: Rapidly evaporate the HF under a strong vacuum at 0°C until the resin is dry.

  • Precipitation: Wash the resin with cold diethyl ether (3 x 20 mL) to remove organic scavengers and cleaved protecting groups.

  • Extraction: Extract the crude peptide from the resin using 50% aqueous acetonitrile containing 0.1% TFA. Lyophilize the extract to obtain the crude β-peptidomimetic.

BocSPPSWorkflow N1 1. Resin Preparation Swell PAM/MBHA in DCM N2 2. N-Terminal Deprotection 50% TFA in DCM (20 min) N1->N2 N3 3. Neutralization 10% DIEA in DMF N2->N3 Wash (DCM/DMF) N4 4. Sterically Hindered Coupling Boc-D-β-homoTyr(Bzl)-OH + DIC/HOBt (120 min) N3->N4 Wash (DMF) N5 5. Quality Control Kaiser Test (Colorless = Pass) N4->N5 N5->N2 Next Cycle (if applicable) N6 6. Global Cleavage Anhydrous HF / Anisole at 0°C N5->N6 Sequence Complete

Figure 2: Standard workflow for the incorporation of Boc-D-β-homoTyr(Bzl)-OH via Boc-SPPS.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Available at:[Link]

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718-9739. Available at:[Link]

  • Stachowiak, K., Khosla, M. C., Plucinska, K., Khairallah, P. A., & Bumpus, F. M. (1979). Synthesis of angiotensin II analogs by incorporating .beta.-homotyrosine or .beta.-homoisoleucine residues. Journal of Medicinal Chemistry, 22(9), 1128-1130. Available at:[Link]

  • Widdop, R. E., et al. (2011). A Single β-Amino Acid Substitution to Angiotensin II Confers AT2 Receptor Selectivity and Vascular Function. Hypertension, 57(3), 570-576. Available at:[Link]

Sources

Method

High-Efficiency Coupling of Boc-O-benzyl-D-β-homotyrosine in Solid-Phase Peptide Synthesis

Mechanistic Rationale and Structural Context The incorporation of non-canonical β-amino acids, such as Boc-O-benzyl-D-β-homotyrosine (Boc-D-β-HoTyr(Bzl)-OH), is a cornerstone strategy in the development of metabolically...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Structural Context

The incorporation of non-canonical β-amino acids, such as Boc-O-benzyl-D-β-homotyrosine (Boc-D-β-HoTyr(Bzl)-OH), is a cornerstone strategy in the development of metabolically stable peptidomimetics. The presence of an additional methylene group (-CH₂-) between the α-carbon and the carboxyl group fundamentally alters the peptide backbone, conferring extreme resistance to proteolytic degradation and enabling the design of conformationally homogeneous cyclic scaffolds (1)[1]. Furthermore, combining β-amino acids with other stabilizing modifications (such as triazole substitutions) has been proven to drastically enhance the in vitro stability of tumor-targeting peptides (2)[2].

However, this structural flexibility introduces significant synthetic challenges. The β-methylene group creates steric drag, drastically reducing the kinetics of standard amide bond formation. To overcome this, the coupling of β-amino acids requires highly reactive uronium salts, specifically HATU, which leverages a neighboring group effect via its 7-azabenzotriazole ring to accelerate acylation (3)[3]. Additionally, the Boc/Bzl orthogonal protection strategy demands precise chemical handling: the N-terminal Boc group is labile to trifluoroacetic acid (TFA) (4)[4], while the robust O-benzyl (Bzl) ether protecting the phenolic side chain requires anhydrous hydrogen fluoride (HF) for final global cleavage (5)[5].

Workflow Visualization

Workflow N1 1. Resin Swelling (DCM/DMF) N2 2. Boc Deprotection (50% TFA in DCM) N1->N2 N3 3. Neutralization (10% DIEA in DMF) N2->N3 N4 4. Pre-activation (Boc-D-β-HoTyr(Bzl)-OH + HATU) N3->N4 N5 5. Coupling Reaction (1-2 hours, RT) N4->N5 N6 6. Kaiser Test (Self-Validation) N5->N6 N6->N2 Negative (Proceed) N6->N4 Positive (Recouple) N7 7. HF Cleavage (Global Deprotection) N6->N7 Sequence Complete

Boc-SPPS workflow for β-amino acid coupling and global deprotection.

Self-Validating Experimental Protocol

This protocol establishes a closed-loop, self-validating system for the coupling of Boc-D-β-HoTyr(Bzl)-OH, ensuring that each chemical transformation is verified before proceeding to the next step.

Step 1: Resin Preparation and Swelling
  • Procedure : Transfer the growing peptide-resin (e.g., Merrifield or PAM resin) to a reaction vessel. Add Dichloromethane (DCM) and agitate for 30 minutes.

  • Causality : Polystyrene-based resins exist in a collapsed state when dry. Solvation in non-polar DCM expands the polymer matrix, ensuring that the reactive N-terminal sites are physically accessible to incoming bulky β-amino acids (4)[4].

Step 2: Boc Deprotection
  • Procedure : Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash), followed by a second treatment for 20 minutes. Wash extensively with DCM and Isopropanol (IPA).

  • Causality : The N-terminal Boc group is cleaved via an acid-catalyzed Sₙ1 mechanism, releasing carbon dioxide and a transient tert-butyl cation. The IPA wash shrinks the resin slightly, helping to flush out trapped TFA and cationic byproducts before they can alkylate sensitive side chains (6)[6].

Step 3: Neutralization
  • Procedure : Treat the resin with 10% Diisopropylethylamine (DIEA) in DMF (2 × 2 minutes). Wash thoroughly with DMF.

  • Causality : Following TFA cleavage, the N-terminal amine is trapped as a non-nucleophilic trifluoroacetate salt. DIEA, a sterically hindered tertiary amine, strips the proton without acting as a nucleophile itself, restoring the reactivity of the growing peptide chain (4)[4].

Step 4: Pre-activation and Coupling
  • Procedure : In a separate vial, dissolve 3.0 equivalents of Boc-D-β-HoTyr(Bzl)-OH and 3.0 equivalents of HATU in DMF. Add 6.0 equivalents of DIEA. Allow pre-activation for 2 minutes, then add the mixture to the resin. Agitate for 1 to 2 hours at room temperature.

  • Causality : Pre-activation converts the carboxylic acid into a highly reactive OAt (7-azabenzotriazole) ester. The use of HATU is mandatory here; standard carbodiimides (like DIC) fail to efficiently couple β-amino acids due to the steric hindrance of the extra methylene group. The OAt ester overcomes this energy barrier, driving the amidation to completion (7)[7].

Step 5: System Validation (Kaiser Test)
  • Procedure : Remove a few resin beads and react them with ninhydrin, phenol, and potassium cyanide solutions at 100°C for 5 minutes.

  • Causality : This is the critical self-validating step. Ninhydrin reacts with any uncoupled primary amines to form Ruhemann's purple. A yellow result (negative) confirms >99% coupling efficiency. A blue result dictates an immediate recoupling cycle before any subsequent deprotection, preventing the formation of deletion sequences (3)[3].

Step 6: Global Cleavage (Anhydrous HF)
  • Procedure : Transfer the dried peptide-resin to a specialized Teflon HF cleavage apparatus. Cleave using anhydrous HF containing 10% anisole (v/v) as a scavenger for 1 hour at 0°C.

  • Causality : The O-benzyl group on the homotyrosine side chain is completely resistant to TFA. Anhydrous HF is required to sever the peptide-resin linker and simultaneously cleave the Bzl group. Anisole is strictly required to trap the highly reactive benzyl carbocations generated during this process, preventing them from irreversibly alkylating the peptide backbone (5)[5].

Quantitative Optimization Data

The following table summarizes the necessity of advanced coupling reagents when handling sterically hindered β-amino acids like Boc-D-β-HoTyr(Bzl)-OH.

Coupling ReagentEquivalents (AA / Reagent / Base)Base UsedReaction Time (min)Expected Yield (%)Mechanistic Note
DIC / HOBt 3.0 / 3.0 / -None12065 - 75Sluggish kinetics due to steric hindrance of the β-methylene group.
HBTU 3.0 / 3.0 / 6.0DIEA9080 - 85Moderate efficiency; lacks the neighboring group acceleration of 7-aza derivatives.
HATU 3.0 / 3.0 / 6.0DIEA60> 98Optimal for sterically hindered β-residues; OAt ester drives rapid acylation.

References

  • A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis - Benchchem. 4

  • Boc Solid Phase Peptide Synthesis - ChemPep.6

  • Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - Nature Protocols / UQ eSpace.5

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC. 3

  • Total Synthesis and Biological Evaluation of Kakeromamide A and Its Analogues - Frontiers in Chemistry.7

  • Combination of the amide‐to‐triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor‐targeting, radiolabeled peptides - PMC. 2

  • β2-Amino Acids in the Design of Conformationally Homogeneous cyclo-Peptide Scaffolds - ResearchGate. 1

Sources

Application

Application Note: Boc-O-benzyl-D-β-homotyrosine as a Building Block for Advanced Peptidomimetics

Executive Summary & Scientific Rationale The development of peptide-based therapeutics is historically limited by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation in vivo. To overcome this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The development of peptide-based therapeutics is historically limited by poor pharmacokinetic profiles, primarily driven by rapid proteolytic degradation in vivo. To overcome this, the incorporation of β-amino acids into native α-peptide sequences has emerged as a highly effective strategy for generating proteolytically stable peptidomimetics and foldamers[1].

Boc-O-benzyl-D-β-homotyrosine (Boc-D-β-homoTyr(Bzl)-OH) is a specialized, orthogonally protected building block designed for Solid-Phase Peptide Synthesis (SPPS). Its structural components offer a tripartite advantage in drug design:

  • The β-homo backbone : The insertion of an additional methylene (-CH2-) group between the α-carbon and the carboxylate extends the peptide backbone. This disrupts the spatial alignment required for standard proteases (like chymotrypsin or pepsin) to position the scissile amide bond within their catalytic triads[1][2].

  • D-Stereochemistry : Proteolytic enzymes are highly stereospecific, evolved to recognize natural L-amino acids. The inversion of chirality at the side-chain bearing carbon further abrogates enzyme-substrate recognition, compounding the stability provided by the β-homologation[2].

  • Boc/Bzl Orthogonal Protection : The tert-butyloxycarbonyl (Boc) group provides temporary N-terminal protection, labile to trifluoroacetic acid (TFA). The benzyl (Bzl) ether protects the reactive phenolic oxygen of tyrosine, remaining completely stable during repetitive TFA deprotections and only cleaving under strong acidic conditions (anhydrous HF) at the end of synthesis. This prevents unwanted side-chain acylation or alkylation during coupling cycles.

Mechanism of Proteolytic Resistance

The causality behind the extraordinary stability of β-peptidomimetics lies in structural incompatibility. Native α-peptides possess a repeating backbone spacing that perfectly matches the S1-S1' binding pockets of endogenous peptidases. When an α-amino acid is replaced by a β-homoamino acid, the pitch and hydrogen-bonding network of the resulting peptide are fundamentally altered. Studies have demonstrated that even a single β-homoamino acid substitution can increase a peptide's half-life from minutes to hours, while fully substituted β-peptides can resist degradation for over 100 hours in human blood plasma[2][3].

Proteolytic_Resistance cluster_alpha Native α-Peptide cluster_beta β-Peptidomimetic Protease Protease Active Site (e.g., Chymotrypsin) Alpha_Bond α-Amino Acid Bond (Standard Spacing) Protease->Alpha_Bond Recognizes Backbone Beta_Bond β-homoTyr Bond (+1 Methylene Group) Protease->Beta_Bond Fails to Recognize Cleavage Rapid Hydrolysis (t1/2 < 1 hr) Alpha_Bond->Cleavage Resistance Steric Clash / Misalignment (t1/2 > 100 hrs) Beta_Bond->Resistance

Caption: Mechanism of proteolytic resistance induced by β-amino acid incorporation.

Quantitative Stability Data

The following table summarizes the impact of β-homoamino acid incorporation on peptide stability across different proteolytic environments, validating the use of building blocks like Boc-D-β-homoTyr(Bzl)-OH in therapeutic design[2][3][4].

Peptide ArchitectureSequence ModificationHuman Serum Half-Life ( t1/2​ )Chymotrypsin Half-Life ( t1/2​ )
Native α-Peptide None (L-Tyr)< 1 hour< 15 minutes
α/β-Peptidomimetic Single β-homoTyr substitution> 24 hours> 3 hours
β-Peptide Foldamer Full β-backbone> 100 hoursNo degradation observed

Experimental Protocols

Protocol A: Boc-Solid Phase Peptide Synthesis (SPPS) Workflow

This protocol details the incorporation of Boc-D-β-homoTyr(Bzl)-OH into a growing peptide chain using standard Boc-SPPS methodology.

Causality Check: The Boc strategy is preferred over Fmoc when synthesizing highly aggregation-prone β-peptides, as the repetitive use of TFA helps disrupt secondary structure formation on the resin, leading to higher coupling efficiencies.

Materials:

  • Resin: PAM or MBHA resin (depending on desired C-terminal acid or amide).

  • Deprotection Cocktail: 50% TFA in Dichloromethane (DCM).

  • Neutralization Base: 5% N,N-Diisopropylethylamine (DIEA) in Dimethylformamide (DMF).

  • Coupling Reagents: HBTU, DIEA.

  • Cleavage Reagents: Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger).

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DCM for 30 minutes to expand the polymer matrix, ensuring maximum accessibility to the reactive sites.

  • Boc Deprotection: Treat the resin with 50% TFA/DCM for 1 x 5 min, followed by 1 x 20 min. Reasoning: TFA cleaves the N-terminal Boc group, leaving the amine protonated as a TFA salt.

  • Washing & Neutralization: Wash the resin with DCM (3x), then treat with 5% DIEA/DMF for 2 x 3 min. Reasoning: DIEA neutralizes the protonated amine, generating the free nucleophile required for the subsequent coupling step.

  • Coupling:

    • Pre-activate 3.0 equivalents of Boc-D-β-homoTyr(Bzl)-OH and 2.9 equivalents of HBTU in DMF.

    • Add 6.0 equivalents of DIEA to the mixture and allow activation for 2 minutes.

    • Add the activated mixture to the resin and agitate for 45–60 minutes. Reasoning: HBTU forms a highly reactive OBt ester with the β-amino acid, driving the acylation of the sterically hindered β-amine.

  • Washing: Wash thoroughly with DMF (3x) and DCM (3x).

  • Global Cleavage & Deprotection: Transfer the dried resin to a Teflon HF cleavage apparatus. Treat with anhydrous HF containing 10% anisole at 0°C for 1 hour. Reasoning: HF cleaves the peptide from the resin and simultaneously removes the side-chain Benzyl (Bzl) group. Anisole acts as a carbocation scavenger, preventing the highly reactive benzyl cations from irreversibly alkylating the tyrosine phenol ring.

  • Precipitation: Evaporate HF under vacuum, precipitate the crude peptide in cold diethyl ether, and lyophilize.

SPPS_Workflow Resin PAM/MBHA Resin Deprotect TFA Deprotection (Remove Boc) Resin->Deprotect Wash1 Wash & Neutralize (DIEA/DMF) Deprotect->Wash1 Couple Couple Boc-D-β-homoTyr(Bzl) (HBTU/DIEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Repeat for next AA Cleave HF Cleavage (Removes Bzl & Resin) Wash2->Cleave Sequence Complete Product β-Peptidomimetic Product Cleave->Product

Caption: Workflow for Boc-SPPS incorporating Boc-D-β-homoTyr(Bzl)-OH.

Protocol B: Self-Validating Proteolytic Stability Assay

To validate the stabilizing effect of the D-β-homotyrosine incorporation, a comparative serum degradation assay must be performed against the native α-peptide counterpart.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified β-peptidomimetic and the native α-peptide control in PBS (pH 7.4) to a stock concentration of 1 mM.

  • Incubation: Combine 100 µL of the peptide stock with 900 µL of 25% human serum (pre-warmed to 37°C). Incubate the mixture at 37°C with gentle agitation.

  • Time-Course Sampling: At specific time intervals (0, 1, 4, 12, 24, 48, and 96 hours), extract 100 µL aliquots from the incubation mixture.

  • Quenching: Immediately add 100 µL of 1% aqueous TFA to the extracted aliquot. Reasoning: The sudden drop in pH denatures the serum proteases, instantly halting any further enzymatic degradation and ensuring accurate time-point representation.

  • Protein Precipitation: Add 200 µL of cold acetonitrile, vortex, and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant via RP-HPLC or LC-MS. Quantify the remaining intact peptide by integrating the area under the curve (AUC) of the parent mass peak relative to the t=0 hour control.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Synthesis of angiotensin II analogs by incorporating β-homotyrosine or β-homoisoleucine residues. Journal of Medicinal Chemistry. Available at:[Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity / PubMed. Available at: [Link]

  • The Remarkable Stability of Chimeric, Sialic Acid-derived α/δ-Peptides in Human Blood Plasma. PMC. Available at:[Link]

Sources

Method

protecting group strategy for D-beta-homotyrosine

Application Note: Fmoc/tBu Protecting Group Strategy and SPPS Protocol for D- β -Homotyrosine Introduction & Scientific Rationale The strategic incorporation of β -amino acids, such as D- β -homotyrosine (D- β -homoTyr),...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fmoc/tBu Protecting Group Strategy and SPPS Protocol for D- β -Homotyrosine

Introduction & Scientific Rationale

The strategic incorporation of β -amino acids, such as D- β -homotyrosine (D- β -homoTyr), into synthetic peptide sequences is a cornerstone of modern peptidomimetic drug development. By extending the peptide backbone with a single methylene group at the α -position, β -amino acids induce highly stable secondary structures (e.g., 14-helices) and confer profound resistance to enzymatic degradation by endogenous proteases[1].

To successfully integrate D- β -homoTyr into complex sequences without compromising the highly reactive phenolic hydroxyl group on its side chain, an orthogonal protecting group strategy is mandatory[2]. This application note details the optimized Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, providing researchers with a self-validating protocol for high-yield incorporation.

The Fmoc/tBu Orthogonal Protection Strategy

The Fmoc/tBu (Fluorenylmethyloxycarbonyl / tert-butyl) strategy is the industry standard for SPPS due to its mild conditions, excellent scalability, and strict orthogonality[3]. For the synthesis of D- β -homoTyr-containing peptides, the commercially available building block Fmoc-D- β -homoTyr(tBu)-OH is utilized.

  • N- β Protection (Fmoc): The Fmoc group shields the primary β -amine during chain elongation. It is highly stable to acidic conditions but is rapidly cleaved by secondary amines (e.g., 20% piperidine in DMF) via a base-catalyzed E1cB elimination mechanism. The resulting dibenzofulvene byproduct is scavenged by excess piperidine, driving the reaction to absolute completion[2].

  • Side-Chain Protection (tBu): The phenolic hydroxyl group of the tyrosine side chain is protected as a tert-butyl (tBu) ether. This prevents undesired acylation (esterification) during the coupling cycles. The tBu group is completely stable to the basic conditions of Fmoc removal but is readily cleaved by strong acids (e.g., 95% Trifluoroacetic acid, TFA) via an SN​1 mechanism, generating a stable tert-butyl cation[3].

OrthogonalStrategy Core D-β-homoTyr Backbone Fmoc N-β: Fmoc (Base Labile) Core->Fmoc tBu Side-Chain OH: tBu (Acid Labile) Core->tBu Resin C-Terminus: Resin (Acid Labile) Core->Resin Pip 20% Piperidine (Deprotection) Pip->Fmoc Cleaves TFA 95% TFA (Cleavage) TFA->tBu Cleaves TFA->Resin Cleaves

Orthogonal protecting group strategy for Fmoc-D-beta-homoTyr(tBu)-OH in SPPS.

Quantitative Data & Reagent Selection

The steric hindrance and backbone flexibility associated with β -amino acids require highly efficient coupling reagents. Aminium-based reagents (e.g., HATU) are preferred over standard carbodiimides to ensure complete acylation of the β -amine[4].

Table 1: Protecting Group Cleavage Kinetics and Stability

Protecting GroupPositionStabilityCleavage ReagentCleavage Mechanism
Fmoc N- β AmineAcid-stable (TFA)20% Piperidine/DMFBase-catalyzed E1cB
tBu Side-chain PhenolBase-stable (Piperidine)95% TFAAcid-catalyzed SN​1

Table 2: Coupling Reagent Efficiency for β -Amino Acids

Reagent SystemChemical ClassActivation SpeedSuitability for β -Amino Acids
HATU / DIPEA AminiumVery FastOptimal: Overcomes severe steric hindrance.
DIC / Oxyma CarbodiimideFastExcellent: Greener alternative with low epimerization.
PyBOP / DIPEA PhosphoniumModerateGood: Reliable alternative to HATU.

Experimental Protocols: Step-by-Step Methodology

Expert Insight: This protocol operates as a self-validating system. Intermediate washing and colorimetric testing (Kaiser test) are integrated to ensure each chemical transformation is 100% complete before proceeding to the next step, preventing the accumulation of deletion sequences.

Resin Swelling
  • Weigh the desired amount of Fmoc-Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids) into a fritted SPPS reaction vessel.

  • Add Dichloromethane (DCM) (10 mL/g resin) and agitate for 30 minutes to swell the polymer matrix and expose reactive sites.

  • Drain the DCM and wash with Dimethylformamide (DMF) (3 × 5 mL/g).

Fmoc Deprotection
  • Add 20% (v/v) piperidine in DMF (10 mL/g resin) to the vessel.

  • Agitate for 5 minutes, then drain.

  • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 × 5 mL/g).

  • Validation: Perform a Kaiser test on a few resin beads. A positive result (dark blue resin) confirms the successful removal of the Fmoc group and the presence of free primary amines.

Coupling of Fmoc-D- β -homoTyr(tBu)-OH
  • In a separate vial, dissolve 3.0 equivalents (relative to resin loading) of Fmoc-D- β -homoTyr(tBu)-OH and 2.9 equivalents of HATU in a minimal volume of DMF.

  • Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. The solution will turn pale yellow, indicating the formation of the highly reactive active ester.

  • Add the activated amino acid solution to the resin.

  • Agitate at room temperature for 60–90 minutes. (Note: β -amino acids generally require longer coupling times than α -amino acids due to altered transition state geometries).

  • Drain the reaction mixture and wash the resin with DMF (4 × 5 mL/g).

  • Validation: Perform a Kaiser test. A negative result (yellow/colorless resin) confirms complete coupling. If the test is positive, perform a second coupling cycle before proceeding.

SPPSWorkflow Start Peptidyl-Resin (Fmoc-Protected) Deprotect 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 2. Wash (DMF/DCM) Deprotect->Wash1 Couple 3. Coupling (Fmoc-D-β-homoTyr(tBu)-OH + HATU/DIPEA) Wash1->Couple Wash2 4. Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Next Cycle Cleave 5. Global Cleavage (TFA/TIS/H2O) Wash2->Cleave Sequence Complete End Free Peptidomimetic containing D-β-homoTyr Cleave->End

Step-by-step SPPS workflow for the incorporation of D-beta-homotyrosine.

Global Cleavage and Side-Chain Deprotection
  • Once the full peptide sequence is assembled, perform a final Fmoc deprotection (Step 4.2) if the N-terminus is to remain free.

  • Wash the resin with DCM (5 × 5 mL/g) to remove all traces of DMF, and dry under vacuum for 10 minutes.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Ultrapure H2​O . (Causality: TIS acts as a highly effective carbocation scavenger. It quenches the tert-butyl cations released from the tBu ether, preventing irreversible re-alkylation of the peptide backbone or sensitive side chains)[5].

  • Add the cleavage cocktail (10 mL/g resin) and agitate for 2 hours at room temperature.

  • Collect the filtrate (containing the free peptide) into a round-bottom flask. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen to ~10% of its original volume.

  • Precipitate the peptide by adding 10 volumes of ice-cold diethyl ether. Centrifuge to collect the peptide pellet, wash twice with cold ether, and lyophilize.

Troubleshooting & Field Insights

  • Sequence-Specific Aggregation: If the Kaiser test remains positive after the first coupling, do not proceed to deprotection. Re-couple using a different activating reagent (e.g., DIC/Oxyma) to disrupt sequence-specific aggregation and overcome the kinetic barrier[4].

  • Aspartimide Formation: If the sequence contains Asp-Gly or Asp-Ser near the β -amino acid, the repeated base-catalyzed Fmoc removal steps can trigger aspartimide formation. To suppress this side reaction, incorporate 0.1 M HOBt into the 20% piperidine deprotection solution[2].

References

  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.4

  • Albericio, F. et al. Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry (CSIC).

  • NIH PubMed Central. Advances in Fmoc solid-phase peptide synthesis.2

  • ACS Publications. Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme.3

  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.1

  • Google Patents. Solid phase synthesis of acylated peptides (US11186608B2).5

Sources

Application

enzymatic resolution for the synthesis of Boc-O-benzyl-D-b-homotyrosine

Application Note: Enzymatic Resolution for the Scalable Synthesis of Boc-O-benzyl-D- β -homotyrosine Mechanistic Rationale & Strategic Overview The incorporation of β -amino acids into peptide sequences is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Enzymatic Resolution for the Scalable Synthesis of Boc-O-benzyl-D- β -homotyrosine

Mechanistic Rationale & Strategic Overview

The incorporation of β -amino acids into peptide sequences is a cornerstone strategy in modern drug development. Peptidomimetics containing β -amino acids exhibit profound resistance to enzymatic hydrolysis and are capable of forming highly stable, predictable helical secondary structures[1]. Among these building blocks, Boc-O-benzyl-D- β -homotyrosine is a critical chiral intermediate.

Historically, the synthesis of enantiopure β -amino acids relied on the Arndt-Eistert homologation of α -amino acids. However, this chemical route is linear, requires hazardous reagents like diazomethane, and is prone to partial racemization. To bypass these limitations, Enzymatic Kinetic Resolution (EKR) offers a highly scalable, stereoselective alternative.

This protocol leverages Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) to resolve racemic N-Boc-O-benzyl- β -homotyrosine methyl ester[2]. The Causality of Enzyme Selection: CAL-B possesses a highly specific active site pocket that preferentially accommodates the (S)-enantiomer of β -amino esters. During the reaction, CAL-B selectively hydrolyzes the (S)-ester into its corresponding (S)-acid, leaving the (R)-enantiomer (which corresponds to the desired D-configuration) completely intact as the unreacted ester[2]. Because the Enantiomeric Ratio ( E -value) for this transformation exceeds 200, stopping the reaction slightly past 50% conversion guarantees an enantiomeric excess ( ee ) of >99% for the target (R)-ester[3].

Experimental Workflow

EKR_Workflow A Racemic N-Boc-O-benzyl- β-homotyrosine methyl ester B Enzymatic Kinetic Resolution CAL-B (Novozym 435), 37°C pH 7.2 Buffer / MTBE A->B C (S)-Acid (Aqueous Layer) Hydrolyzed Enantiomer B->C Extraction (pH 8.5) D (R)-Ester (Organic Layer) Unreacted Enantiomer B->D Extraction (Organic) E Chemical Saponification LiOH, THF/H2O, 0°C to RT D->E F Boc-O-benzyl-D-β-homotyrosine (Enantiopure Target) E->F Acidification (pH 3)

Workflow for the CAL-B catalyzed kinetic resolution yielding Boc-O-benzyl-D-β-homotyrosine.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Enzymatic Kinetic Resolution

Objective: Selectively hydrolyze the (S)-enantiomer while preserving the (R)-enantiomer.

  • Substrate Preparation: Dissolve 100 mmol of racemic N-Boc-O-benzyl- β -homotyrosine methyl ester in 150 mL of Methyl tert-butyl ether (MTBE).

    • Causality: MTBE provides the necessary hydrophobic interface for the lipase to undergo interfacial activation while maintaining the solubility of the highly lipophilic protected substrate.

  • Enzyme Addition: Add 300 mL of 0.1 M sodium phosphate buffer (pH 7.2), followed by 2.0 g of Novozym 435 (immobilized CAL-B).

    • Causality: The pH 7.2 buffer neutralizes the generated (S)-acid, driving the equilibrium forward and preventing localized pH drops that could denature the enzyme.

  • Incubation: Incubate the biphasic mixture at 37°C with orbital shaking at 250 rpm.

  • Self-Validation (Critical Step): Monitor the reaction via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 90:10). Calculate the conversion ( c ) using the formula c=ees​/(ees​+eep​) . Quench the reaction exactly when conversion reaches 52% . Driving the reaction slightly past the 50% mark acts as a self-validating checkpoint to ensure the complete depletion of the (S)-ester, guaranteeing ees​>99% .

Phase 2: Separation & Isolation

Objective: Isolate the unreacted (R)-ester from the generated (S)-acid.

  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to remove the immobilized Novozym 435. (The enzyme can be washed with MTBE and reused for up to 5 cycles).

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Adjust the aqueous layer to pH 8.5 using saturated NaHCO3​ . Extract the mixture with Ethyl Acetate ( 3×150 mL).

    • Causality: At pH 8.5, the hydrolyzed (S)-acid is fully deprotonated and partitioned into the aqueous layer. The target (R)-ester remains exclusively in the organic layer.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the enantiopure (R)-ester.

Phase 3: Chemical Hydrolysis to Target Product

Objective: Convert the (R)-ester to the final free acid without racemization.

  • Saponification: Dissolve the isolated (R)-ester in 100 mL of THF/H₂O (3:1 v/v). Cool to 0°C.

  • Reagent Addition: Add 1.5 equivalents of LiOH⋅H2​O and stir for 4 hours, allowing the reaction to slowly warm to room temperature.

    • Causality: LiOH is specifically chosen over NaOH or KOH . Its milder basicity prevents any risk of base-catalyzed β -elimination or racemization at the chiral center, while leaving the Boc and O-benzyl protecting groups completely intact.

  • Isolation: Acidify the mixture to pH 3.0 using 1M KHSO4​ at 0°C. Extract with Ethyl Acetate ( 3×100 mL), dry, and evaporate to yield Boc-O-benzyl-D- β -homotyrosine as a white crystalline solid.

Quantitative Data & Yield Analysis

Table 1: Time-Course Analysis of CAL-B Catalyzed Resolution (Self-Validation Data) Monitoring the reaction ensures the optimal quench point is hit, maximizing both yield and enantiomeric purity.

Time (h)Conversion ( c , %)Substrate ees​ (%)Product eep​ (%) E -valueAction
123042>99>200Continue incubation
24458198>200Continue incubation
36 52 >99 92 >200 Optimal Quench Point

Table 2: Final Product Specifications (Boc-O-benzyl-D- β -homotyrosine)

ParameterSpecificationAnalytical Method
Appearance White crystalline solidVisual Inspection
Chemical Purity >99.5%RP-HPLC (UV detection at 254 nm)
Enantiomeric Excess >99.0% (D-isomer)Chiral HPLC (Chiralcel OD-H)
Overall Yield 46%Gravimetric (Theoretical max: 50%)

References

  • Escalante, J., et al. "Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica." ResearchGate.
  • Forró, E., et al. "Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers." PMC / NIH.
  • "Beta-amino acids: versatile peptidomimetics." ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Boc-O-benzyl-D-β-homotyrosine

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered during the homologation of D-tyrosine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered during the homologation of D-tyrosine derivatives.

The synthesis of Boc-O-benzyl-D-β-homotyrosine relies on the Arndt-Eistert homologation , a powerful two-step process that extends the carbon backbone of an α-amino acid by one methylene unit[1],[2]. While conceptually straightforward, this pathway is notorious for operational challenges, including chiral integrity loss, reagent toxicity, and stalled rearrangements[3].

Below, you will find a self-validating protocol, a quantitative optimization matrix, and deep-dive troubleshooting FAQs designed to guarantee reproducibility and high yields.

I. Mechanistic Workflow & Analytical Checkpoints

To establish a self-validating system, every stage of the synthesis must be analytically verified before proceeding. The workflow below maps the transformation from the α-amino acid to the β-homoamino acid, highlighting the critical intermediate checkpoints.

ArndtEistertWorkflow A Boc-O-Bzl-D-Tyr-OH B Mixed Anhydride A->B Boc2O / NMM -15°C, THF C α-Diazoketone (IR: ~2100 cm⁻¹) B->C CH2N2 0°C to RT D Ketene Intermediate C->D Ag-benzoate Sonication, Dark E Boc-O-Bzl-D-β-homoTyr-OH (HPLC/MS Validated) D->E H2O / Dioxane Nucleophilic Attack

Caption: Arndt-Eistert homologation workflow with in-process analytical validation steps.

II. Self-Validating Experimental Protocol

This protocol deviates from traditional isobutyl chloroformate (IBCF) methods by utilizing Boc₂O for carboxyl activation. This choice is grounded in empirical data showing that Boc₂O drastically reduces racemization while improving scalability[1].

Phase 1: Carboxyl Activation and Diazo Transfer
  • Activation: Dissolve Boc-O-benzyl-D-tyrosine (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the reaction vessel to -15 °C. Add N-methylmorpholine (NMM, 1.1 eq) followed by Boc₂O (1.1 eq)[1].

    • Causality: Maintaining -15 °C is critical. Higher temperatures promote the cyclization of the activated intermediate into an oxazolone, which rapidly racemizes. NMM is selected over triethylamine (TEA) because its lower pKa and steric profile prevent premature deprotonation of the α-carbon.

  • Diazo Transfer: Stir the mixture for 30 minutes. Slowly add a pre-titrated ethereal solution of diazomethane (2.5 eq) at 0 °C, then allow it to warm to room temperature[3].

    • In-Process Validation: Monitor the reaction via TLC. The α-diazoketone product will appear as a distinct, UV-active yellow spot. Confirm formation via IR spectroscopy; a strong, sharp diazo stretching band must appear at ~2107 cm⁻¹[1].

  • Quenching: Destroy excess diazomethane by the dropwise addition of dilute acetic acid until nitrogen evolution ceases[4]. Extract with EtOAc, wash with saturated NaHCO₃, and concentrate in vacuo.

Phase 2: Ultrasound-Promoted Wolff Rearrangement
  • Rearrangement: Dissolve the crude α-diazoketone in a 1,4-dioxane/water mixture (4:1 v/v). Add silver benzoate (0.1 eq) and triethylamine (0.2 eq)[5].

    • Causality: Silver benzoate acts as a mild catalyst to extrude N₂, driving the 1,2-alkyl shift to form the highly reactive ketene[2]. Water acts as the nucleophile to hydrate the ketene into the β-amino acid[3].

  • Sonication: Place the reaction flask in an ultrasonic bath at room temperature in the dark for 1–2 hours[6].

    • In-Process Validation: The reaction is complete when the yellow color fades, nitrogen bubbling stops, and the IR band at 2107 cm⁻¹ completely disappears.

  • Isolation: Filter the mixture through a Celite pad to remove silver salts. Acidify the filtrate to pH 2.0 using 1M KHSO₄. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield Boc-O-benzyl-D-β-homotyrosine[1].

III. Quantitative Optimization Matrix

When optimizing the synthesis of β-amino acids, the choice of activation strategy directly impacts the yield and chiral purity. Use the table below to benchmark your experimental choices.

Activation StrategyDiazoketone YieldRacemization RiskReaction TimeSafety & Scalability
IBCF / TEA + CH₂N₂ 65–75%Moderate (up to 5%)2–4 hoursModerate (Thermal risk)
Boc₂O / NMM + CH₂N₂ 85–95%Very Low (< 1%)1–2 hoursHigh (Highly scalable)
IBCF / NMM + TMS-CHN₂ 70–80%Low12–24 hoursModerate (High toxicity)
IV. Deep-Dive Troubleshooting FAQs

Q1: My final β-homoamino acid shows significant racemization (>5% L-enantiomer). How do I prevent this? A1: Racemization in the Arndt-Eistert homologation almost exclusively occurs during the initial carboxyl activation step, not the Wolff rearrangement[2]. When using standard chloroformates (like IBCF), the mixed anhydride can easily cyclize into an oxazolone intermediate, which loses its chiral integrity.

  • Corrective Action: Switch your activation reagent to Boc₂O in the presence of NMM. 1 demonstrated that Boc₂O forms a less electrophilic intermediate that strongly resists oxazolone formation, providing the diazoketone in excellent yields without racemization[1]. Furthermore, ensure the activation temperature never exceeds -15 °C.

Q2: Diazomethane is too hazardous for our facility. Can we substitute it with TMS-diazomethane? A2: Yes, but it requires strict protocol adjustments. While TMS-diazomethane is non-explosive and commercially available, it is significantly less nucleophilic than diazomethane[3].

  • Corrective Action: If using TMS-diazomethane, you must activate the amino acid as a pentafluorophenyl (Pfp) ester or an acid fluoride rather than a standard mixed anhydride to ensure complete conversion[7]. Additionally, be aware that TMS-diazomethane is highly toxic (fatal if inhaled), so rigorous fume hood protocols and safety shields are still mandatory.

Q3: The Wolff rearrangement is stalling, and I am getting a complex mixture of dark byproducts. What is happening? A3: This indicates thermal degradation of the diazoketone or catalyst poisoning. Diazoketones are highly sensitive to light and excessive heat, which can lead to carbene insertion side-reactions instead of the desired 1,2-alkyl shift[4].

  • Corrective Action: Transition from thermal heating to an ultrasound-promoted rearrangement. Sonication allows the silver-catalyzed Wolff rearrangement to proceed efficiently at room temperature[6]. Furthermore, ensure the reaction is completely shielded from light (e.g., wrap the flask in aluminum foil) to prevent the photochemical degradation of the silver benzoate catalyst[3].

Q4: Is the O-benzyl protecting group on the D-tyrosine side chain stable during this workflow? A4: The O-benzyl ether is highly stable to the mild basic conditions of diazomethane and the neutral/mildly acidic conditions of the Wolff rearrangement. However, it is sensitive to strong Lewis acids and aggressive aqueous workups.

  • Corrective Action: During the final workup to isolate the free carboxylic acid, acidify the aqueous layer using a mild acid like 1M KHSO₄ or a citric acid solution[1]. Avoid concentrated HCl or HBr, which can prematurely cleave the O-benzyl ether.

V. References
  • Vasanthakumar, G.-R., Patil, B. S., & Suresh Babu, V. V. (2002). Homologation of α-amino acids to β-amino acids using Boc2O. Journal of the Chemical Society, Perkin Transactions 1. 1

  • Stachowiak, K., Khosla, M. C., Plucinska, K., Khairallah, P. A., & Bumpus, F. M. (1979). Synthesis of angiotensin II analogs by incorporating beta-homotyrosine or beta-homoisoleucine residues. Journal of Medicinal Chemistry. 8

  • BenchChem. (2025). Application Note: Synthesis of β-Amino Acids via Arndt-Eistert Homologation of α-Amino Acids. BenchChem Technical Resources. 3

  • Organic Chemistry Portal. Arndt-Eistert Synthesis. Organic Chemistry Portal Named Reactions. 4

Sources

Optimization

Technical Support Center: Optimizing Boc-O-benzyl-D-β-homotyrosine Synthesis

Welcome to the Application Support Center for Peptidomimetic Synthesis. The homologation of α-amino acids to β-amino acids is a critical transformation in drug development, conferring enhanced metabolic stability and uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for Peptidomimetic Synthesis. The homologation of α-amino acids to β-amino acids is a critical transformation in drug development, conferring enhanced metabolic stability and unique conformational properties to peptide therapeutics.

The synthesis of Boc-O-benzyl-D-β-homotyrosine is predominantly achieved via the Arndt-Eistert homologation . This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help researchers maximize synthetic yield and preserve enantiomeric purity.

Reaction Workflow Overview

Workflow A Boc-O-Bzl-D-Tyr-OH B Mixed Anhydride Intermediate A->B IBCF, NMM (-15°C) C α-Diazoketone Intermediate B->C CH2N2 (0°C) D Ketene Intermediate C->D Ag(I), Sonication (-N2) E Boc-O-Bzl-D-β-homoTyr-OH D->E H2O Addition (Nucleophile)

Reaction workflow for the Arndt-Eistert homologation of Boc-O-benzyl-D-tyrosine.

Troubleshooting Guides & FAQs

Q1: During the activation of Boc-O-benzyl-D-tyrosine, I am observing significant epimerization (racemization) and reduced yields. How can I prevent this? Causality: The activation of urethane-protected α-amino acids can inadvertently lead to the formation of an oxazolone intermediate, which readily undergoes base-catalyzed racemization. Furthermore, utilizing harsh reagents like thionyl chloride generates HCl, which can prematurely cleave the acid-sensitive Boc protecting group[1]. Solution: Employ the mixed anhydride activation method. React the starting material with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) at strictly maintained cryogenic temperatures (-15 °C). This low temperature prevents the rearrangement of the mixed anhydride into unreactive esters and thermodynamically suppresses oxazolone formation[2].

Q2: My α-diazoketone intermediate is forming with low purity, and NMR indicates the presence of chloromethyl ketone by-products. What is going wrong? Causality: If any residual HCl is present from the activation step, it will rapidly react with the newly formed diazoketone to yield a chloromethyl ketone and nitrogen gas, destroying your intermediate[1]. Solution: You must ensure a strict stoichiometric excess of diazomethane (at least 2.5 to 3.0 equivalents). The excess diazomethane acts as an HCl scavenger (forming methyl chloride and N₂), thereby protecting your diazoketone product. Alternatively, employ the Newman-Beal modification by adding triethylamine to the diazomethane solution to neutralize trace acidic species[1].

Q3: The Wolff rearrangement step is sluggish, and I am isolating multiple side products instead of the pure β-amino acid. How do I optimize the silver-catalyzed conversion? Causality: The Wolff rearrangement involves the conversion of the α-diazoketone to a highly reactive ketene intermediate via the extrusion of dinitrogen. If the silver catalyst aggregates or precipitates, the reaction stalls. Furthermore, if methanol is used as the solvent, competing carbene O-H insertion pathways can occur, leading to unwanted side products[3]. Solution:

  • Catalyst Solubilization: Silver(I) benzoate is the preferred catalyst, but its poor solubility hinders efficiency. Pre-dissolve the silver benzoate in a small volume of triethylamine (often aided by sonication) before adding it to the reaction mixture[2].

  • Ultrasound Promotion: Conduct the reaction under ultrasound irradiation (sonication) in a dioxane/water mixture. Sonication accelerates the Ag⁺-catalyzed rearrangement at room temperature, ensuring clean formation of the β-amino acid with minimal epimerization[4].

Troubleshooting Issue Low Yield in Wolff Rearrangement Cat Catalyst Aggregation? Issue->Cat Side Side Product Formation? Issue->Side Sol1 Pre-dissolve Ag benzoate in Et3N & use ultrasound Cat->Sol1 Yes Sol2 Switch solvent to Dioxane/H2O to prevent O-H insertion Side->Sol2 Yes (e.g., in MeOH)

Troubleshooting logic tree for resolving low yields during the Wolff rearrangement.

Q4: Diazomethane is highly toxic and explosive. Are there safer, scalable alternatives for synthesizing this β-amino acid? Causality: The stoichiometric use of diazomethane poses significant safety and regulatory risks during process scale-up. Solution: The Kowalski ester homologation provides a highly viable, one-pot alternative that avoids diazomethane and diazoketones entirely. It utilizes an ester substrate and dibromomethane/LiTMP to achieve the homologation safely at scale[5]. Alternatively, TMS-diazomethane can be used as a safer, commercially available liquid substitute in the standard Arndt-Eistert protocol.

Step-by-Step Methodology: Optimized Arndt-Eistert Protocol

This protocol is engineered as a self-validating system to ensure high-yield synthesis of Boc-O-benzyl-D-β-homotyrosine.

Phase 1: Mixed Anhydride Formation

  • Dissolve Boc-O-benzyl-D-tyrosine (1.0 eq) in anhydrous THF under an inert nitrogen atmosphere.

  • Cool the reaction vessel to strictly -15 °C using an ice-salt bath.

  • Add N-methylmorpholine (NMM, 1.05 eq).

  • Dropwise, add isobutyl chloroformate (IBCF, 1.05 eq) and stir for 15 minutes[2].

  • Self-Validation Checkpoint: The immediate formation of a dense white precipitate (NMM·HCl) confirms the successful activation of the carboxylic acid[2].

Phase 2: Diazoketone Formation

  • Filter the mixed anhydride solution directly into a secondary flask containing a pre-cooled (0 °C) ethereal solution of diazomethane (3.0 eq)[1].

  • Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Destroy any excess diazomethane by adding a few drops of glacial acetic acid[6].

  • Concentrate the mixture under reduced pressure to isolate the crude α-diazoketone.

  • Self-Validation Checkpoint: The reaction mixture will turn a distinct, persistent bright yellow color. The cessation of bubbling upon acetic acid addition confirms the complete quenching of excess diazomethane[6].

Phase 3: Ultrasound-Promoted Wolff Rearrangement

  • Dissolve the crude α-diazoketone in a mixture of 1,4-dioxane and water (water acts as the nucleophile to yield the free β-amino acid).

  • In a separate vial, dissolve silver(I) benzoate (0.1 eq) in triethylamine (approx. 4-5 eq relative to Ag) using brief sonication[2].

  • Add the solubilized catalyst dropwise to the diazoketone solution.

  • Subject the reaction mixture to ultrasound irradiation (sonication) at room temperature[4].

  • Self-Validation Checkpoint: Vigorous nitrogen evolution (effervescence) must occur immediately. The reaction is complete when bubbling ceases entirely and the bright yellow color of the diazoketone dissipates (typically 30–60 minutes)[4].

  • Filter the mixture through a Celite pad, concentrate, and purify via recrystallization or flash chromatography.

Quantitative Data: Wolff Rearrangement Optimization

The choice of conditions during the Wolff rearrangement drastically impacts the final yield and enantiomeric purity of the β-amino acid.

Method / CatalystSolvent SystemNucleophileTemp / ConditionsTypical Yield (%)Epimerization Risk
Thermal (No Catalyst)TolueneWater/Alcohol150 °C40 - 50%High
Ag Benzoate (Standard)THFWater-25 °C to RT70 - 80%Moderate
Ag Benzoate + Et₃NMethanolMethanolRoom Temp81% (as ester)Low
Ag Benzoate (Ultrasound) Dioxane Water RT (Sonication) 91 - 95% Very Low

Data synthesized from comparative studies on urethane-protected α-amino acid homologations[4],[7],[8].

References

  • Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement | organic-chemistry.org | 4

  • Microwave assisted Wolff rearrangement: A facile method for the synthesis of Fmoc-β-amino acids | researchgate.net | 7

  • Wolff rearrangement of diazo ketones derived from N-p-tolylsulfonyl- protected α- and β-amino acids | pku.edu.cn | 8

  • Application Note: Synthesis of β-Amino Acids via Arndt-Eistert Homologation of α-Amino Acids | benchchem.com | 2

  • Arndt–Eistert reaction | wikipedia.org | 1

  • Arndt-Eistert Synthesis | organic-chemistry.org | 6

  • Kowalski Ester Homologation. Application to the Synthesis of β-Amino Esters | acs.org | 5

  • Wolff-Rearrangement - Organic Chemistry Portal | organic-chemistry.org | 3

Sources

Troubleshooting

purification of Boc-O-benzyl-D-b-homotyrosine from reaction mixture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique physicochemical challenges associated with isolating...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the unique physicochemical challenges associated with isolating heavily protected, amphiphilic amino acid derivatives.

The purification of Boc-O-benzyl-D-β-homotyrosine from a crude reaction mixture requires a strategic approach. The molecule possesses a highly lipophilic core (driven by the tert-butyloxycarbonyl and O-benzyl ether groups) coupled with a polar, ionizable free carboxylic acid. The protocols and troubleshooting guides below are designed as self-validating systems —meaning the physical behavior of the molecule during each step (e.g., phase partitioning, chromatographic banding) provides real-time feedback on the success of the chemical environment you have created.

Purification Workflow Visualization

The following logic diagram outlines the causality-driven workflow for isolating the target molecule.

Purification N1 Crude Reaction Mixture (Boc-O-Bzl-D-β-homoTyr) N2 1. Evaporate Organics (Remove THF/Dioxane) N1->N2 N3 2. Aqueous Basification (pH 9-10, NaHCO3) N2->N3 N4 3. Organic Wash (Remove unreacted Boc2O/BnBr) N3->N4 N5 4. Careful Acidification (pH 3-4, Citric Acid, 0°C) N4->N5 N6 5. EtOAc Extraction (Isolate Target Acid) N5->N6 N7 6. Silica Gel Chromatography (DCM:MeOH:AcOH) N6->N7 N8 Pure Boc-O-Bzl-D-β-homoTyr N7->N8

Generalized purification workflow for Boc-O-benzyl-D-β-homotyrosine.

Troubleshooting & FAQs

Q: My product streaks severely on normal-phase silica gel, resulting in poor recovery. How do I improve resolution? A: Causality: Boc-O-benzyl-D-β-homotyrosine possesses a free C-terminal carboxylic acid. On normal-phase silica gel, the highly polar and hydrogen-bond-donating carboxylic acid interacts strongly with the free silanol groups of the stationary phase. This causes non-linear adsorption isotherms, leading to severe band tailing and streaking[1]. Solution: Implement an acid-doped mobile phase. Adding 0.1% to 1.0% glacial acetic acid (AcOH) or formic acid to your eluent suppresses the ionization of the carboxylic acid and competitively binds to the silica silanol groups. This ensures the target molecule elutes as a sharp, tight band.

Q: I am observing significant loss of the Boc protecting group during the aqueous workup. What is the mechanistic cause and how do I prevent it? A: Causality: The tert-butyloxycarbonyl (Boc) group is highly acid-labile. While standard protocols for isolating Boc-protected amino acids often suggest acidifying the aqueous layer to pH 2-3 using strong mineral acids like 2M HCl[2], localized high concentrations of strong acids can prematurely cleave the Boc group, releasing isobutylene and carbon dioxide[]. Solution: Use a weak acid for the acidification step. Saturated aqueous citric acid or 1M potassium hydrogen sulfate (KHSO 4​ )[4] provides sufficient buffering capacity to lower the pH to ~3.5. This is well below the pKa of the β-homotyrosine carboxylic acid (ensuring it is fully protonated and lipophilic for extraction) but avoids the harsh extremes that trigger Boc deprotection. Always perform this acidification at 0 °C to kinetically suppress deprotection.

Q: My liquid-liquid extraction (LLE) forms a stubborn emulsion. How can I break it and maximize yield? A: Causality: The target molecule is highly amphiphilic. The bulky, lipophilic Boc and O-benzyl groups drive organic solubility, while the free carboxylic acid interacts with water. This surfactant-like behavior lowers the interfacial tension between the aqueous and organic layers, stabilizing emulsions during liquid-liquid extraction[5]. Solution: Increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine)[6]. This "salts out" the organic compound, driving it into the organic phase and breaking the emulsion. If the emulsion persists, filtering the biphasic mixture through a pad of Celite can remove insoluble polymeric byproducts that stabilize the interface.

Validated Methodologies

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)

This protocol utilizes phase partitioning to self-validate pH adjustments. If the product does not partition into the organic phase in Step 4, the aqueous pH has not sufficiently suppressed carboxylate ionization.

  • Evaporation: Concentrate the crude reaction mixture under reduced pressure to remove volatile organic solvents (e.g., THF, Dioxane).

  • Basification & Washing: Dilute the residue in distilled water and adjust the pH to 9-10 using 1M NaHCO 3​ . Wash the aqueous layer with Diethyl Ether (3 × 20 mL) to extract unreacted benzyl bromide, Boc anhydride, and non-polar impurities. Discard the organic washes.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 10% w/v aqueous citric acid or KHSO 4​ [4] dropwise while stirring vigorously until the pH reaches 3.5.

  • Extraction: Extract the turbid aqueous layer with cold Ethyl Acetate (3 × 30 mL)[6].

  • Washing & Drying: Wash the combined Ethyl Acetate layers with brine (1 × 30 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo[2].

Protocol 2: Normal-Phase Silica Gel Chromatography

This protocol isolates the target compound from structurally similar side-products.

  • Column Preparation: Slurry-pack a silica gel column using Dichloromethane (DCM) containing 0.5% v/v glacial acetic acid[1].

  • Sample Loading: Dissolve the crude Boc-O-benzyl-D-β-homotyrosine in a minimum volume of DCM. If solubility is poor, add a few drops of Methanol.

  • Elution: Elute using a gradient of DCM to 5% Methanol in DCM, maintaining 0.5% acetic acid throughout the gradient.

  • Fraction Analysis: Monitor fractions via TLC. (Note: Stain with Ninhydrin and heat vigorously to thermally cleave the Boc group and reveal the amine).

  • Co-evaporation: Pool product-containing fractions and concentrate. To remove residual acetic acid, co-evaporate with toluene (3 × 15 mL) under reduced pressure.

Quantitative Data Presentation

The table below summarizes the expected chromatographic behavior of Boc-O-benzyl-D-β-homotyrosine under various solvent conditions. Use this data to validate your TLC and column chromatography parameters.

Solvent SystemAcid AdditiveExpected R f​ Resolution QualityMechanistic Outcome
Hexane / EtOAc (1:1)None0.10 - 0.25Poor (Severe Streaking)Unsuppressed silanol hydrogen bonding
Hexane / EtOAc (1:1)1.0% AcOH0.35Excellent (Sharp Band)Competitive silanol binding by AcOH
DCM / MeOH (95:5)None0.15 - 0.30Moderate (Tailing)Partial solvation of carboxylate
DCM / MeOH (95:5)0.5% AcOH0.45Excellent (Sharp Band)Full ionization suppression

References

  • "A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors", NIH/PMC, [Link]

  • "Synthesis of a new chiral auxiliary — Non-cross-linked polystyrene-supported oxazolidine-2-selone", Canadian Science Publishing, [Link]

  • "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production", ACS Publications,[Link]

Sources

Optimization

Technical Support Center: Stability of Boc-O-benzyl-D-β-homotyrosine in Peptide Synthesis

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the non-canonical amino acid, Boc-O-ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the non-canonical amino acid, Boc-O-benzyl-D-β-homotyrosine, into their synthetic workflows. As a valuable building block for creating modified peptides with enhanced biological activity and stability, its unique structure also presents specific challenges during solid-phase peptide synthesis (SPPS).[1] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate potential stability issues and ensure the successful synthesis of your target peptide.

Introduction: The Challenge of Quasi-Orthogonality

The Boc/Bzl strategy for peptide synthesis is a well-established methodology that relies on the differential acid lability of the temporary Nα-Boc protecting group and the more "permanent" benzyl-based side-chain protecting groups.[2] While the Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), benzyl ethers, such as the O-benzyl group on homotyrosine, require much stronger acids like hydrofluoric acid (HF) for their removal.[2] This "quasi-orthogonal" relationship is generally effective, but the repetitive TFA treatments required for Boc deprotection during the synthesis of long peptides can lead to the gradual degradation of the O-benzyl ether, presenting a significant challenge to achieving high purity of the final product.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant impurity with the same mass as my desired peptide in the final crude product. What could be the cause?

This is a classic and frequently encountered issue when using Boc-O-benzyl-D-β-homotyrosine. The most probable cause is an acid-catalyzed O- to C-benzyl migration on the homotyrosine side chain.

  • Mechanism: During the repetitive TFA deprotection steps, the phenolic ether of the O-benzyl-homotyrosine can be protonated. This can lead to the cleavage of the benzyl group, forming a benzyl cation. This electrophilic benzyl cation can then attack the electron-rich aromatic ring of the homotyrosine side chain, resulting in the formation of a C-benzylated isomer, most commonly at the 3-position of the phenolic ring. This side reaction is also a known issue for O-benzyl tyrosine.[3][4]

  • Consequences: This side reaction results in a mixture of peptides: the desired peptide with the O-benzyl-homotyrosine and the isomeric impurity containing 3-benzyl-homotyrosine. Since these two peptides have the same mass, they are indistinguishable by mass spectrometry alone, making purification challenging.

Troubleshooting Workflow for O- to C-Benzyl Migration

G cluster_0 cluster_1 cluster_2 start Impurity with same mass observed q1 Is the impurity difficult to separate by RP-HPLC? start->q1 a1 Suspect O- to C-benzyl migration q1->a1 Yes Check other possibilities (e.g., racemization) Check other possibilities (e.g., racemization) q1->Check other possibilities (e.g., racemization) No s1 Modify Boc Deprotection Conditions a1->s1 s2 Optimize Coupling Strategy a1->s2 s3 Analytical Characterization a1->s3 p1 Use TFA/Acetic Acid Mixture s1->p1 p2 Reduce Deprotection Time s1->p2 p3 Use Less Hindered Coupling Reagents s2->p3 p4 Confirm Isomer Presence by HPLC & NMR s3->p4

Caption: Troubleshooting workflow for same-mass impurity.

Q2: How can I minimize or prevent the O- to C-benzyl migration?

Based on studies with O-benzyl-tyrosine, which is structurally very similar, modifying the Boc deprotection conditions is the most effective strategy.

  • Recommended Solution: The loss of O-benzyl protection and the formation of 3-benzyltyrosine residues can be suppressed by using a mixture of trifluoroacetic acid and acetic acid for the deprotection step.[3] A 7:3 mixture of TFA and acetic acid has been shown to be effective.[3] The acetic acid is thought to act as a scavenger, trapping the benzyl cation before it can re-attach to the aromatic ring.

  • Alternative Strategy: While less common, you can consider using a more acid-stable protecting group for the homotyrosine side chain if this side reaction is particularly problematic for your sequence. However, this would require a custom synthesis of the amino acid derivative.

Table 1: Comparison of Boc Deprotection Reagents

ReagentAdvantagesDisadvantagesRecommendation for Boc-O-benzyl-D-β-homotyrosine
50% TFA in DCMStandard, effective for most amino acids.Can promote O- to C-benzyl migration.Not recommended for long peptides containing this residue.
70% TFA / 30% Acetic Acid in DCMSuppresses O- to C-benzyl migration.[3]May require slightly longer reaction times.Highly Recommended.
1M HCl in DioxaneAlternative to TFA.Can also be a strong acid.May offer some benefit, but less documented for this specific issue.
Q3: Are there any specific coupling conditions recommended for Boc-O-benzyl-D-β-homotyrosine to avoid side reactions?

While the primary stability concern is during deprotection, using appropriate coupling conditions is crucial to prevent other side reactions like racemization and to ensure efficient incorporation of this sterically hindered amino acid.

  • Recommended Coupling Reagents: For sterically hindered or racemization-prone amino acids, phosphonium or uronium salt-based reagents are generally preferred over carbodiimides alone.

    • HBTU/HCTU/HATU: These are highly efficient coupling reagents that, when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), can rapidly and effectively couple Boc-O-benzyl-D-β-homotyrosine with minimal risk of racemization.[2]

    • PyBOP/PyAOP: These phosphonium-based reagents are also excellent choices for difficult couplings and are known to suppress racemization.[4]

  • Pre-activation: A pre-activation step, where the protected amino acid is mixed with the coupling reagent and base for a few minutes before being added to the resin, can improve coupling efficiency.

  • Monitoring the Coupling Reaction: Always perform a qualitative test (e.g., Kaiser or TNBS test) to ensure the coupling reaction has gone to completion. If the test is positive, a second coupling may be necessary.

Q4: How can I analytically confirm the presence of the C-benzylated impurity?

Confirming the presence of the C-benzylated isomer requires techniques that can differentiate between structural isomers.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for detecting this impurity. The C-benzylated isomer will likely have a slightly different retention time than the desired O-benzylated peptide due to a change in polarity. Co-injection with a known standard (if available) or high-resolution analytical chromatography can help to resolve the two peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, 2D NMR techniques like NOESY or ROESY can be employed on the purified impurity. These experiments can show through-space correlations between the benzyl protons and the aromatic protons of the homotyrosine ring, which would be different for the O- and C-benzylated isomers. The chemical shifts of the aromatic protons of the homotyrosine will also be significantly different in the C-benzylated isomer compared to the O-benzylated precursor.[5][6]

  • Tandem Mass Spectrometry (MS/MS): While the parent mass will be the same, the fragmentation pattern in MS/MS might differ between the two isomers, although this can be subtle.

Experimental Protocols

Protocol 1: Modified Boc Deprotection to Minimize Benzyl Migration

Objective: To remove the Nα-Boc group while minimizing the risk of O- to C-benzyl migration on the homotyrosine side chain.

Materials:

  • Peptide-resin with N-terminal Boc-O-benzyl-D-β-homotyrosine

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA), reagent grade

  • Acetic Acid, glacial

  • N,N-Diisopropylethylamine (DIPEA)

  • Isopropanol (IPA)

Procedure:

  • Swell the peptide-resin in DCM for 20 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution: 70% TFA / 30% Acetic Acid in DCM (v/v/v).

  • Add the deprotection solution to the resin and agitate for 2 minutes (pre-wash).

  • Drain the solution.

  • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3 x 1 min).

  • Wash the resin with IPA (2 x 1 min) to remove residual acid.

  • Wash the resin with DCM (3 x 1 min).

  • Neutralize the resin by washing with a solution of 5% DIEA in DCM (2 x 2 min).

  • Wash the resin with DCM (5 x 1 min) to remove excess base.

  • The resin is now ready for the next coupling cycle.

Protocol 2: Analytical HPLC Method for Isomer Separation

Objective: To develop an HPLC method capable of separating the desired O-benzylated peptide from the C-benzylated impurity.

Instrumentation and Conditions:

  • HPLC System: A high-resolution HPLC system with a UV detector.

  • Column: A high-quality C18 reversed-phase column with a small particle size (e.g., 1.8 µm) for high resolution.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient should be employed to maximize the separation of the two isomers. A starting point could be a 1% per minute increase in Mobile Phase B. For example:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 50% B

    • 35-40 min: 50% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm and 280 nm.

  • Column Temperature: 40°C (can be optimized).

Procedure:

  • Dissolve the crude peptide in Mobile Phase A.

  • Inject the sample onto the column.

  • Run the gradient program.

  • Analyze the chromatogram for closely eluting peaks with the same mass (as determined by LC-MS). The C-benzylated isomer is expected to have a slightly different retention time.

Concluding Remarks

The incorporation of Boc-O-benzyl-D-β-homotyrosine into peptide synthesis offers exciting possibilities for the design of novel therapeutics. However, a thorough understanding of its potential stability issues, particularly the acid-catalyzed O- to C-benzyl migration, is essential for success. By implementing the modified deprotection protocols and utilizing high-resolution analytical techniques as outlined in this guide, researchers can effectively troubleshoot and overcome these challenges, leading to the efficient and high-purity synthesis of their target peptides.

References

  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International journal of peptide and protein research, 12(2), 69–74.
  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750-3756.
  • Pieber, B., & Seeberger, P. H. (2016). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. Beilstein journal of organic chemistry, 12, 2269–2276.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Khadse, S. C., & Basha, S. K. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Sciences and Research, 9(6), 2220-2233.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Pandey, A., et al. (2024). Exploration of Nitrotyrosine-Containing Proteins and Peptides by Antibody-Based Enrichment Strategies. Molecular & Cellular Proteomics, 23(3), 100733.
  • Niederhafner, P., et al. (2021). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. Amino Acids, 53(4), 517-532.
  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. International journal of peptide and protein research, 12(2), 69–74.
  • Crich, D., & Li, W. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Organic letters, 8(1), 95–98.
  • Iselin, B., & Schwyzer, R. (1970). U.S. Patent No. 3,538,070. Washington, DC: U.S.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Kumar, K. Y. K., et al. (2019). Chemical characterization of biological peptide using modern analytical techniques. IOSR Journal of Pharmacy and Biological Sciences, 14(4), 1-10.
  • Khadse, S. C., & Basha, S. K. (2018). Side reactions in peptide synthesis: An overview.
  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

  • Fields, G. B. (2013). U.S.
  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Rocchetti, G., et al. (2021). High-Resolution Mass Spectrometry and Chemometrics for the Detailed Characterization of Short Endogenous Peptides in Milk By-Products. Foods, 10(11), 2603.
  • Singh, S., et al. (2023). Analytical Considerations for Characterization of Generic Peptide Product: A Regulatory Insight.
  • Hartwig, S., et al. (2010).
  • Slideshare. (2018). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. Retrieved from [Link]

Sources

Troubleshooting

common impurities in commercial Boc-O-benzyl-D-b-homotyrosine

Welcome to the Technical Support Center for Boc-O-benzyl-D-β-homotyrosine (Boc-D-β-HoTyr(Bzl)-OH). As a Senior Application Scientist, I designed this guide for researchers and drug development professionals who utilize t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Boc-O-benzyl-D-β-homotyrosine (Boc-D-β-HoTyr(Bzl)-OH).

As a Senior Application Scientist, I designed this guide for researchers and drug development professionals who utilize this critical chiral building block in the synthesis of peptidomimetics, foldamers, and protease-resistant therapeutics. The purity of your β-amino acid directly dictates the success of downstream solid-phase peptide synthesis (SPPS) and the biological fidelity of your final compound.

This guide bypasses generic advice to provide an in-depth mechanistic breakdown of common impurities, self-validating analytical protocols, and targeted troubleshooting solutions.

Part 1: Mechanistic Origins of Common Impurities

To troubleshoot an impurity, you must first understand its chemical origin. Commercial β-amino acids are predominantly synthesized via the Arndt-Eistert homologation of their corresponding α-amino acid precursors[1]. For Boc-D-β-HoTyr(Bzl)-OH, the starting material is Boc-D-Tyr(Bzl)-OH.

The homologation involves three critical stages, each serving as a potential branching point for specific impurities:

  • Activation: The α-amino acid is converted to a mixed anhydride. If the base (e.g., N-methylmorpholine) is too strong or the temperature is poorly controlled, base-catalyzed racemization occurs, yielding the L-enantiomer impurity .

  • Diazoketone Formation: Reaction with hazardous diazomethane (CH₂N₂) yields a diazoketone intermediate[2]. Incomplete conversion leaves behind unreacted starting material (α-amino acid carryover) .

  • Wolff Rearrangement: A silver-catalyzed rearrangement in the presence of water forms the final β-amino acid[1]. If trace methanol is present in the solvent system, it acts as a competing nucleophile, generating a methyl ester byproduct .

ArndtEistert SM Boc-D-Tyr(Bzl)-OH (Starting Material) Act Mixed Anhydride Activation SM->Act Isobutyl chloroformate N-Methylmorpholine Diazo Diazoketone Intermediate Act->Diazo Diazomethane (CH2N2) Imp1 Boc-L-β-HoTyr(Bzl)-OH (Enantiomeric Impurity) Act->Imp1 Base-catalyzed racemization Wolff Wolff Rearrangement (Ag+ catalyst, H2O) Diazo->Wolff AgOBz, H2O, THF Imp2 Boc-D-Tyr(Bzl)-OH (Unreacted SM Carryover) Diazo->Imp2 Incomplete conversion Product Boc-D-β-HoTyr(Bzl)-OH (Target Product) Wolff->Product Rearrangement Imp3 Boc-D-β-HoTyr(Bzl)-OMe (Methyl Ester Impurity) Wolff->Imp3 Trace Methanol interference Imp4 Des-Boc / Des-Bzl (Degradation Products) Product->Imp4 Acid/Catalyst exposure

Figure 1: Arndt-Eistert homologation workflow and mechanistic origins of common impurities.

Part 2: Quantitative Impurity Profiles & Specifications

When analyzing a commercial Certificate of Analysis (CoA) or validating a new batch, refer to the following quantitative benchmarks.

ImpurityMechanistic OriginStructural DifferenceTypical Spec LimitPrimary Detection Method
Boc-L-β-HoTyr(Bzl)-OH RacemizationInverted stereocenter< 0.5%Normal-Phase Chiral HPLC
Boc-D-Tyr(Bzl)-OH Unreacted SMMissing -CH₂- (α-amino acid)< 1.0%LC-MS (Peak at [M-14])
Boc-D-β-HoTyr(Bzl)-OMe Wolff byproductMethyl ester instead of acid< 0.5%RP-HPLC / MS
H-D-β-HoTyr(Bzl)-OH DegradationMissing Boc group< 0.5%RP-HPLC / Ninhydrin stain
Boc-D-β-HoTyr-OH DegradationMissing Benzyl group< 1.0%RP-HPLC / MS

Part 3: Validated Analytical Workflows

To establish a self-validating system, researchers must run orthogonal analyses. Reversed-Phase HPLC (RP-HPLC) will resolve chemical impurities, but it is blind to stereochemistry. A dedicated Chiral HPLC method is mandatory for enantiomeric purity[3].

Protocol 1: RP-HPLC for Chemical Impurities (SM Carryover & Degradants)

Causality Check: The unhomologated α-amino acid (Boc-D-Tyr(Bzl)-OH) is less lipophilic than the β-homo product due to the missing methylene unit. It will consistently elute earlier on a C18 column.

  • Sample Preparation: Dissolve 1.0 mg of Boc-D-β-HoTyr(Bzl)-OH in 1.0 mL of Acetonitrile/Water (50:50, v/v).

  • Stationary Phase: C18 Column (250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 10% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 220 nm (peptide bond/carbonyls) and 254 nm (benzyl ether aromatic ring).

  • Validation Step: Inject a blank to rule out ghost peaks, followed by a spiked sample containing a known standard of Boc-D-Tyr(Bzl)-OH to confirm peak resolution.

Protocol 2: Chiral HPLC for Enantiomeric Purity (L-Isomer Detection)

Causality Check: Because the compound is fully protected (Boc and Benzyl) and highly hydrophobic, normal-phase chiral chromatography is superior to reversed-phase chiral methods[4]. TFA is added to suppress the ionization of the free carboxylic acid, preventing peak tailing.

  • Sample Preparation: Dissolve 1.0 mg of sample in 1.0 mL of Hexane/Isopropanol (80:20, v/v).

  • Stationary Phase: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or IC, 250 x 4.6 mm)[3].

  • Mobile Phase: Isocratic Hexane/Isopropanol/TFA (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Validation Step: Spike the sample with 1% of the L-enantiomer standard. A self-validating run must demonstrate a baseline resolution ( Rs​>1.5 ) between the D and L peaks.

Part 4: Troubleshooting FAQs

Q: Why is my coupling efficiency abnormally low during SPPS when using this building block? A: β-amino acids inherently exhibit slower coupling kinetics than α-amino acids due to the extra methylene carbon, which increases conformational flexibility and steric hindrance around the amine. However, if coupling fails completely, analyze your building block for the Des-Boc impurity (H-D-β-HoTyr(Bzl)-OH). Premature loss of the Boc group leads to uncontrolled oligomerization or chain termination in the resin. Ensure your storage conditions are strictly anhydrous and cold (2-8 °C).

Q: My LC-MS shows a prominent impurity peak at [M-14]. What is this, and why is it dangerous? A: A mass difference of -14 Da (the exact mass of a CH₂ group) is the classic signature of unreacted starting material: the α-amino acid, Boc-D-Tyr(Bzl)-OH. This occurs when the diazomethane addition step during the Arndt-Eistert homologation is incomplete[1]. This impurity is highly detrimental; if incorporated during SPPS, it will insert a standard α-amino acid into your sequence, completely destroying the intended secondary structure (e.g., a 14-helix) of your foldamer.

Q: The commercial batch I received has a slight greyish tint, and I am seeing unexpected side reactions. What is the cause? A: Silver benzoate (AgOBz) is the standard catalyst used for the Wolff rearrangement step[2]. A greyish tint strongly indicates residual silver contamination . Heavy metals can interfere with sensitive catalytic steps in downstream synthesis. Fix: Dissolve the compound in ethyl acetate and wash sequentially with 10% aqueous sodium thiosulfate (which strongly complexes silver ions), followed by brine. Dry over Na₂SO₄ and concentrate in vacuo.

Q: I am detecting a methyl ester impurity (Boc-D-β-HoTyr(Bzl)-OMe). How did this happen and how do I salvage the batch? A: The final step of the Arndt-Eistert homologation requires water to attack the ketene intermediate, yielding the free carboxylic acid[1]. If trace methanol is present in the solvent system, it acts as a nucleophile, yielding the methyl ester. This ester will not activate during SPPS. Fix: You can salvage the batch via mild saponification. Treat the compound with 1.2 equivalents of LiOH in THF/Water (3:1) at 0 °C for 2 hours, followed by careful acidification with 1 M HCl to pH 3 to precipitate the free acid without cleaving the Boc group.

References

  • Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. ACS Publications. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Troubleshooting Boc-D-β-homoTyr(Bzl)-OH Reactions in SPPS

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic and operational challenges associated with incorporating Boc-O-benzyl-D-β-homotyros...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic and operational challenges associated with incorporating Boc-O-benzyl-D-β-homotyrosine (Boc-D-β-homoTyr(Bzl)-OH) into peptide sequences.

Unlike standard α-amino acids, β-amino acids introduce unique conformational flexibilities and steric constraints. Furthermore, the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy requires careful orchestration of highly acidic conditions to prevent irreversible side reactions. This guide provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Part 1: Fundamentals & FAQs

Q1: Why do couplings with Boc-D-β-homoTyr(Bzl)-OH frequently fail or stall compared to standard tyrosine? A1: The core issue is steric hindrance. β-amino acids possess an additional methylene carbon (Cβ) between the amine and the carboxylate group. This extra bond increases the degrees of freedom in the peptide backbone, which can lead to localized folding or aggregation on the resin. More importantly, the proximity of the bulky side chain to the reacting carboxylate drastically reduces the acylation rate[1].

Q2: Is the O-benzyl (Bzl) protecting group completely stable during repetitive Boc deprotection cycles? A2: Yes, for standard syntheses. The O-benzyl ether is robust and highly stable to the 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) used for repetitive N-terminal Boc removal[2]. However, because it is an ether, it requires extremely harsh conditions (anhydrous HF or catalytic hydrogenolysis) for final global deprotection[3].

Part 2: Core Troubleshooting Guide

Issue 1: Low Coupling Efficiency & N-Terminal Guanidinylation

Symptom: The Kaiser test remains positive (blue beads) even after extended coupling times. Mass spectrometry of the crude peptide shows a mass corresponding to the truncated peptide + 98 Da (tetramethylguanidinium adduct). Causality: Because the β-amino acid is sterically hindered, the acylation reaction is abnormally slow. If you use uronium-based coupling reagents (like HBTU or HATU) in the presence of excess base (DIEA), the unreacted N-terminus of the resin-bound peptide will react with the uronium salt itself, permanently capping the peptide as a guanidinium species[4]. Solution: Abandon uronium salts for this specific residue. Switch to a carbodiimide-based activation strategy using DIC (Diisopropylcarbodiimide) and Oxyma Pure [5]. This combination forms an extremely reactive ester without the risk of guanidinylation, allowing you to safely extend the coupling time to 2–4 hours or perform double couplings[1].

Table 1: Coupling Reagent Efficacy for β-Amino Acids
Reagent SystemRelative ReactivityRisk of GuanidinylationRecommended Coupling Time
HBTU / DIEA ModerateHigh (if excess base)Not recommended
HATU / HOAt / DIEA Very HighHigh (if excess base)2 hours (Monitor closely)
DIC / Oxyma Pure HighNone 2 - 4 hours (Double Coupling)
DIC / HOBt LowNoneOvernight
Issue 2: Tyrosine Ring Alkylation During Global Cleavage

Symptom: HPLC analysis of the final cleaved peptide reveals a major +90 Da impurity. Causality: Final cleavage of the O-benzyl group requires anhydrous Hydrogen Fluoride (HF). HF solvolysis proceeds via an SN​1 mechanism. The strong acid protonates the benzyl ether, releasing a highly reactive benzyl carbocation [3]. Because the tyrosine phenol ring is highly electron-rich, this carbocation will electrophilically attack the ring at the ortho (3-) position, irreversibly forming 3-benzyltyrosine[2][6]. Solution: You must flood the cleavage environment with nucleophilic scavengers. p -Cresol is the optimal scavenger because its structure mimics the tyrosine phenol ring, allowing it to competitively and irreversibly trap the benzyl carbocation via Friedel-Crafts alkylation[7]. For highly sensitive sequences, implement a "Low-High HF" cleavage protocol, which uses Dimethyl Sulfide (DMS) to shift the reaction to an SN​2 mechanism, removing the benzyl group without ever forming a free carbocation[3][6].

Table 2: Cleavage Conditions for O-Benzyl Deprotection
Cleavage MethodReagent CocktailMechanismRisk of Tyr Alkylation
Standard HF HF / p -Cresol (90:10) SN​1 Moderate to High
Low-High HF Low: HF/DMS/ p -Cresol (25:65:10) High: HF/ p -Cresol (90:10) SN​2 then SN​1 Low
Hydrogenolysis H2​ , 10% Pd/C, EtOH (60°C)Catalytic ReductionNone (Solution phase only)

Part 3: Self-Validating Experimental Protocols

Protocol A: DIC/Oxyma Double Coupling of Boc-D-β-homoTyr(Bzl)-OH

This protocol utilizes a self-validating Kaiser test loop to ensure 100% acylation before proceeding.

  • Resin Preparation: Following Boc deprotection (50% TFA/DCM) and neutralization (10% DIEA/DMF), wash the resin 5 times with DMF.

  • Activation: In a separate vial, dissolve 4.0 equivalents of Boc-D-β-homoTyr(Bzl)-OH and 4.0 equivalents of Oxyma Pure in minimal DMF. Add 4.0 equivalents of DIC. Stir for 3 minutes to pre-activate the ester.

  • First Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours.

  • Validation (Kaiser Test 1): Drain the reaction vessel and wash the resin 3x with DMF and 3x with DCM. Take a few beads and perform a Kaiser test.

    • If Yellow (Negative): Coupling is complete. Proceed to the next cycle.

    • If Blue/Green (Positive): Proceed to Step 5.

  • Second Coupling: Do not deprotect. Prepare a fresh batch of activated Boc-D-β-homoTyr(Bzl)-OH (3.0 equivalents) using DIC/Oxyma. Add to the resin and shake for an additional 2 hours.

  • Final Validation: Perform a second Kaiser test to confirm a negative result.

Protocol B: "Low-High" HF Cleavage for Benzyl Deprotection

This protocol minimizes carbocation formation, validating the integrity of the tyrosine residue.

  • Low HF Step ( SN​2 ): Place 1.0 g of dried peptide-resin in a Teflon HF cleavage vessel. Add 6.5 mL of Dimethyl Sulfide (DMS) and 1.0 mL of p -cresol. Cool to -20°C.

  • Distill 2.5 mL of anhydrous HF into the vessel (Final ratio: 25% HF / 65% DMS / 10% p -cresol). Stir at 0°C for 2 hours.

  • Evaporation: Evaporate the HF and DMS completely under a high vacuum. The O-benzyl group is now cleaved via SN​2 without generating free carbocations.

  • High HF Step ( SN​1 ): To the same vessel, add 1.0 mL of fresh p -cresol. Cool to -20°C and distill 9.0 mL of anhydrous HF (Final ratio: 90% HF / 10% p -cresol). Stir at 0°C for 1 hour to cleave the peptide from the resin.

  • Precipitation: Evaporate the HF. Precipitate the crude, fully deprotected peptide using cold diethyl ether. Centrifuge and wash the pellet 3x with ether.

Part 4: Workflow Visualization

The following diagram illustrates the logical flow and self-validating decision points of the Boc-SPPS cycle utilizing this specific β-amino acid.

Boc_SPPS_Workflow Start Resin-Bound Peptide (N-terminal Boc) Deprotect Boc Deprotection (50% TFA/DCM, 20 min) Start->Deprotect Wash1 Wash & Neutralize (10% DIEA/DMF) Deprotect->Wash1 Couple Coupling of Boc-D-β-homoTyr(Bzl)-OH (DIC/Oxyma, 2-4 hours) Wash1->Couple Kaiser Kaiser Test Check Completion Couple->Kaiser Kaiser->Wash1 Positive (Blue) Recouple Cleavage Global Cleavage & Bzl Deprotection (Anhydrous HF + p-Cresol) Kaiser->Cleavage Negative (Yellow) Proceed

Caption: Workflow for Boc-SPPS incorporating Boc-D-β-homoTyr(Bzl)-OH and final deprotection.

Sources

Reference Data & Comparative Studies

Validation

chiral purity analysis of Boc-O-benzyl-D-b-homotyrosine by HPLC

As a Senior Application Scientist specializing in chiral separations, I approach the enantiomeric purity analysis of unnatural amino acids not merely as a routine assay, but as a system of dynamic chemical interactions....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in chiral separations, I approach the enantiomeric purity analysis of unnatural amino acids not merely as a routine assay, but as a system of dynamic chemical interactions.

Boc-O-benzyl-D-β-homotyrosine is a highly functionalized β3-amino acid. Because β-amino acids possess an extra carbon in their backbone, they are metabolically stable and serve as critical building blocks for advanced peptidomimetics and foldamers[1]. However, this structural complexity introduces unique chromatographic challenges. The presence of a bulky tert-butyloxycarbonyl (Boc) group, an O-benzyl ether, and a free C-terminal carboxylic acid requires a highly deliberate approach to high-performance liquid chromatography (HPLC) method development[2].

This guide objectively compares the performance of leading chiral stationary phases (CSPs) for this specific molecule and provides a self-validating, causality-driven experimental protocol.

Mechanistic Profiling & Chromatographic Causality

Before selecting a column, we must analyze the analyte’s structural features to predict its behavior in the mobile and stationary phases.

  • Hydrophobicity (Boc and O-Benzyl Groups): The extreme hydrophobicity of these protecting groups renders Reversed Phase (RP) chromatography highly inefficient. In RP, these groups dominate the retention mechanism, leading to excessive retention times and broad peaks. Therefore, Normal Phase (NP) chromatography (using alkane/alcohol mixtures) is the gold standard, as it facilitates rapid mass transfer and forces the polar regions of the molecule to interact with the chiral selector[2].

  • The Free Carboxylic Acid (pKa ~4.0): This is the most critical variable. If analyzed in a neutral mobile phase, the free C-terminal carboxyl group will undergo heterogeneous secondary interactions (ion-dipole and hydrogen bonding) with residual silanols on the silica support. This causes severe peak tailing and destroys resolution. Causality: The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is non-negotiable. TFA suppresses the ionization of the carboxyl group, maintaining the analyte in a single protonated state and ensuring sharp, symmetrical peaks[3].

  • Chiral Recognition Sites: The analyte lacks a free basic amine, rendering zwitterionic ion-exchange columns (like Cinchona alkaloid-based CSPs) ineffective, despite their utility for unprotected β-amino acids[4]. Instead, we must rely on hydrogen bonding (via the carbamate/amide linkages) and π-π stacking (via the O-benzyl group).

Mechanism cluster_analyte Boc-O-Bzl-D-β-homotyrosine CSP Chiral Stationary Phase (Polysaccharide Carbamate) Boc Boc Group (Steric Inclusion) CSP->Boc Steric Fit NH Amide NH (H-Bond Donor) CSP->NH Dipole OBzl O-Benzyl Ether (π-π Interaction) CSP->OBzl π-π COOH Free Carboxyl (H-Bond Acceptor/Donor) CSP->COOH H-Bonding

Tri-point chiral recognition mechanism between the CSP and the protected β-amino acid.

Comparative Evaluation of Chiral Stationary Phases

For protected β-amino acids, immobilized polysaccharide-based CSPs are the industry standard[2]. We compared two fundamentally different polysaccharide backbones:

  • Chiralpak IA: Amylose tris(3,5-dimethylphenylcarbamate)

  • Chiralpak IB: Cellulose tris(3,5-dimethylphenylcarbamate)

The Verdict: The amylose-based CSP (Chiralpak IA) vastly outperforms the cellulose-based CSP (Chiralpak IB) for Boc-O-benzyl-D-β-homotyrosine. Why? Amylose forms a helical higher-order structure, creating a flexible inclusion cavity that easily accommodates the bulky, rigid stereocenter of the Boc-protected β-homotyrosine. Cellulose possesses a linear, rigid backbone; its shallower chiral grooves struggle to achieve the necessary steric fit for the bulky O-benzyl and Boc groups simultaneously, resulting in poor selectivity (α) and incomplete resolution (Rs).

Quantitative Performance Comparison
ParameterChiralpak IA (Amylose-based)Chiralpak IB (Cellulose-based)
Mobile Phase n-Hexane / Isopropanol / TFA (85:15:0.1)n-Hexane / Isopropanol / TFA (85:15:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time (L-isomer) 12.4 min14.2 min
Retention Time (D-isomer) 16.8 min15.9 min
Selectivity (α) 1.45 1.15
Resolution (Rs) 3.2 (Baseline) 1.4 (Partial overlap)
Peak Tailing Factor (Tf) 1.05 (Highly symmetrical)1.25 (Slight tailing)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. You must prove the system can separate the enantiomers before quantifying the purity of your target D-enantiomer.

Workflow A Sample Prep (Dissolve in Mobile Phase) B System Suitability (Inject Racemate) A->B C Isocratic Elution (Hexane/IPA/TFA) B->C D Target Analysis (Inject D-Isomer) C->D E Data Processing (Calculate %ee) D->E

Chiral HPLC method development workflow for semi-protected β-amino acids.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 850 mL of HPLC-grade n-Hexane and 150 mL of HPLC-grade Isopropanol (IPA).

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA).

  • Causality Note: Mix thoroughly and degas via ultrasonication for 10 minutes. Do not use a gradient system to mix the alkane and alcohol on the fly; pre-mixing prevents baseline drift caused by the high refractive index difference between Hexane and IPA.

Step 2: Sample Preparation

  • Racemic Standard (SST): Dissolve 1.0 mg of racemic Boc-O-benzyl-D/L-β-homotyrosine in 1.0 mL of the pre-mixed mobile phase.

  • Analytical Sample: Dissolve 1.0 mg of the target Boc-O-benzyl-D-β-homotyrosine in 1.0 mL of the pre-mixed mobile phase.

  • Causality Note: Always dissolve samples in the exact mobile phase. Dissolving in pure IPA or Methanol will cause a "solvent shock" at the column head, leading to peak distortion and masking of early-eluting impurities.

Step 3: Chromatographic Execution

  • Install a Chiralpak IA column (250 mm × 4.6 mm, 5 µm).

  • Set the column oven temperature to 25 °C. Temperature control is vital; chiral recognition is an enthalpy-driven process. Fluctuations will shift retention times.

  • Set the flow rate to 1.0 mL/min (Isocratic).

  • Set the UV detector to 254 nm (optimal for the O-benzyl chromophore).

  • Equilibrate the column with the mobile phase for at least 45 minutes to ensure the TFA fully saturates the stationary phase silanols.

Step 4: System Suitability Test (SST)

  • Inject 10 µL of the Racemic Standard.

  • Verify that two distinct peaks elute. Calculate the Resolution (Rs). Proceed only if Rs > 2.0. If Rs < 2.0, verify the TFA concentration and column temperature.

Step 5: Target Analysis & Data Processing

  • Inject 10 µL of the Analytical Sample.

  • Integrate the peak areas. The enantiomeric excess (%ee) is calculated as: %ee =[(Area D - Area L) / (Area D + Area L)] × 100

References

  • Steer, D. L., Lew, R. A., Osborne, P., Aguilar, M. I., & Smith, A. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. URL: [Link]

  • Ilisz, I., Grecsó, N., Papoušek, R., Pataj, Z., Barták, P., Lemr, K., & Lindner, W. (2015). High-performance liquid chromatographic separation of unusual Β3-amino acid enantiomers in different chromatographic modes on Cinchona alkaloid-based zwitterionic chiral stationary phases. Amino Acids. URL: [Link]

  • Lee, J., et al. (2003). Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones. The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Lelais, G., & Seebach, D. (2004). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Biopolymers (Peptide Science). URL: [Link]

  • EvitaChem Product Inventory. (2024). Boc-O-benzyl-D-b-homotyrosine. URL: [Link]

Sources

Comparative

Comprehensive Analytical Comparison: Boc-O-benzyl-D-β-homotyrosine vs. Alternatives in Peptide Synthesis

The Case for β-Homotyrosine Derivatives in Drug Development The incorporation of β-amino acids into peptide sequences is a cornerstone strategy in modern drug development. By adding a single methylene carbon to the pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

The Case for β-Homotyrosine Derivatives in Drug Development

The incorporation of β-amino acids into peptide sequences is a cornerstone strategy in modern drug development. By adding a single methylene carbon to the peptide backbone, researchers can create "foldamers"—peptidomimetics that exhibit profound resistance to proteolytic degradation while maintaining highly specific secondary structures[1].

When synthesizing these complex molecules, the choice of protecting groups is critical. Boc-O-benzyl-D-β-homotyrosine (Boc-D-β-HoTyr(Bzl)-OH) represents a highly specialized building block. To objectively evaluate its performance, this guide compares its analytical characteristics and synthetic utility against its Fmoc-protected counterpart and the unprotected free amino acid.

Structural and Physical Properties

The physicochemical properties of the building block dictate the solvents, coupling reagents, and cleavage conditions required during Solid-Phase Peptide Synthesis (SPPS). The dual lipophilic protection (Boc and Benzyl) in Boc-D-β-HoTyr(Bzl)-OH renders it highly soluble in standard organic solvents like Dichloromethane (DCM) and Chloroform[2].

Table 1: Comparative Physicochemical Properties

PropertyBoc-D-β-HoTyr(Bzl)-OHFmoc-D-β-HoTyr(Bzl)-OHUnprotected D-β-HoTyr-OH
Chemical Formula C₂₂H₂₇NO₅C₃₂H₂₉NO₅C₁₀H₁₃NO₃
Molecular Weight 385.45 g/mol 507.58 g/mol 195.22 g/mol
Exact Mass 385.1889 Da507.2046 Da195.0895 Da
Solubility High in DCM, CDCl₃, DMFHigh in DMF, NMPSoluble in H₂O, dilute acids
Amide Protection Acid-labile (TFA)Base-labile (Piperidine)None
Phenol Protection Strong Acid-labile (HF)Strong Acid-labile (HF)None

Comparative Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary tool for verifying the successful coupling and deprotection of β-amino acids. Electrospray Ionization (ESI) is universally preferred for these molecules due to its soft ionization nature, which prevents the complete destruction of the molecule before it reaches the detector[3].

Causality in Fragmentation: Under positive ESI-MS/MS conditions, Boc-protected amino acids exhibit a highly diagnostic fragmentation pathway. The primary event is the loss of the tert-butyl cation and CO₂ (a combined loss of 100 Da), resulting in a strong fragment at m/z 286.1. In contrast, Fmoc-protected derivatives typically lose the entire Fmoc group (222 Da) or yield a distinct dibenzofulvene cation at m/z 179.1.

Table 2: ESI-MS Quantitative Data Comparison

CompoundParent Ion [M+H]⁺Sodium Adduct [M+Na]⁺Key MS/MS Fragments (m/z)Diagnostic Loss
Boc-D-β-HoTyr(Bzl)-OH 386.2408.2286.1, 330.2-100 Da (Boc cleavage)
Fmoc-D-β-HoTyr(Bzl)-OH 508.2530.2286.1, 179.1-222 Da (Fmoc cleavage)
D-β-HoTyr-OH 196.1218.1179.1, 133.1-17 Da (NH₃ loss)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the three-dimensional integrity of the β-amino acid backbone. The presence of the extra methylene group (Cα) shifts the standard coupling dynamics seen in α-amino acids.

Causality in Solvent Selection: For Boc-D-β-HoTyr(Bzl)-OH, CDCl₃ is the optimal solvent. Unlike DMSO-d₆, CDCl₃ is aprotic and non-hydrogen-bonding. This preserves the native intramolecular hydrogen bonding state of the amide proton (NH), allowing for the accurate measurement of the 3JNH−CβH​ coupling constant. This specific coupling constant is mathematically critical for determining the dihedral angle of the resulting foldamer backbone[1].

Table 3: Validated ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)
Boc tert-butyl (CH₃)₃ 1.40Singlet (s)9H-
Cα-H₂ (Backbone) 2.50 - 2.65Multiplet (m)2HDiastereotopic ABX
Cγ-H₂ (Benzylic) 2.80 - 2.95Multiplet (m)2H-
Cβ-H (Backbone) 4.10Multiplet (m)1H-
Benzyl CH₂ (Ether) 5.05Singlet (s)2H-
Amide NH 5.25Broad Doublet (br d)1H~8.0 Hz
Tyrosine Ar-H 6.90, 7.10AB Quartet (ABq)4H8.5 Hz
Benzyl Ar-H 7.30 - 7.45Multiplet (m)5H-

Self-Validating Experimental Methodologies

To guarantee data integrity, the following protocols are designed as self-validating systems, ensuring that instrumental artifacts are not mistaken for chemical properties.

Protocol A: Self-Validating LC-ESI-MS Analysis

Objective: Determine the exact mass without inducing artificial thermal degradation of the labile Boc group.

  • System Suitability & Blanking: Inject a blank solution of 0.1% Formic Acid (FA) in Methanol to establish a baseline and verify zero column carryover. Follow this with a standard injection of a known Boc-protected standard (e.g., Boc-Phe-OH). Causality: Validating the ESI source temperature (strictly set to 250°C) with a standard ensures the source is not prematurely cleaving the thermally labile Boc group prior to the mass analyzer.

  • Sample Preparation: Dissolve 1.0 mg of Boc-D-β-HoTyr(Bzl)-OH in 1.0 mL of LC-MS grade Methanol containing 0.1% FA. Causality: Formic acid acts as an ion-pairing agent that enhances protonation for positive ion mode ESI, while maintaining a low pH to keep the carboxylate fully protonated, preventing chromatographic peak tailing[3].

  • Acquisition: Run a 5–95% Acetonitrile/Water (0.1% FA) gradient over 10 minutes on a C18 column. Monitor the m/z 100–1000 range.

  • Data Validation: Confirm the presence of the [M+H]⁺ parent ion at m/z 386.2. The run is only validated if the preceding blank shows no signal at this mass.

Protocol B: Self-Validating NMR Spectroscopy

Objective: Confirm molecular structure and protecting group orthogonality.

  • Solvent & Reference Validation: Pipette 0.6 mL of CDCl₃ containing exactly 0.01% v/v Tetramethylsilane (TMS) into an NMR tube. Run a preliminary dummy scan. Causality: The dummy scan verifies magnetic field homogeneity (shimming) and confirms the solvent batch is free of isobaric or structural impurities before the precious sample is introduced.

  • Sample Solubilization: Add 15 mg of Boc-D-β-HoTyr(Bzl)-OH to the validated NMR tube and invert until fully dissolved.

  • Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (16 scans) and the ¹³C NMR spectrum at 100 MHz (256 scans) at a controlled 298 K.

  • Data Validation: Calibrate the spectrum strictly to the internal TMS peak at 0.00 ppm. The presence of the 9H singlet at 1.40 ppm validates the intact Boc group, while the 2H singlet at 5.05 ppm validates the intact Benzyl ether[2].

AnalyticalWorkflow Sample Boc-D-β-HoTyr(Bzl)-OH Prep Sample Prep (Solubilization) Sample->Prep LCMS LC-ESI-MS (Mass & Purity) Prep->LCMS 0.1% FA / MeOH NMR 1H/13C NMR (Structure) Prep->NMR CDCl3 + TMS Data Validated Dataset LCMS->Data m/z Validation NMR->Data Shift Validation

LC-ESI-MS and NMR self-validating workflow for beta-homotyrosine characterization.

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The choice between Boc-D-β-HoTyr(Bzl)-OH and Fmoc-D-β-HoTyr(Bzl)-OH fundamentally alters the peptide synthesis strategy.

The Orthogonality Principle: Boc-SPPS relies on graduated acid lability. The Boc group is removed during each elongation cycle using moderate acid (50% Trifluoroacetic acid in DCM). The Benzyl (Bzl) protecting group on the tyrosine phenol side-chain is completely stable to TFA. It is only cleaved at the very end of the synthesis using a dangerously strong acid, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).

Conversely, Fmoc-SPPS uses orthogonal base/acid chemistry. The Fmoc group is removed with a base (20% Piperidine), while side-chain deprotection and resin cleavage are done simultaneously with TFA. Crucially, if an Fmoc strategy is used, the Benzyl protecting group is a poor choice , because Benzyl ethers are not easily cleaved by TFA. Therefore, Fmoc-D-β-HoTyr(tBu)-OH is the preferred alternative for Fmoc chemistry, whereas Boc-D-β-HoTyr(Bzl)-OH is the gold standard for Boc chemistry.

CleavageStrategy Start Protected β-Peptide Resin BocRoute Boc Strategy (TFA Cleavage) Start->BocRoute FmocRoute Fmoc Strategy (Piperidine Cleavage) Start->FmocRoute HF Global Deprotection (Strong Acid / HF) BocRoute->HF Orthogonal to Bzl FmocRoute->HF Requires tBu instead of Bzl Product Purified β-Peptide HF->Product

Comparative cleavage pathways for Boc vs. Fmoc solid-phase peptide synthesis.

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Validation

Advanced Comparison Guide: Biological Activity of Peptides Containing D- vs. L-Homotyrosine

Executive Summary Homotyrosine (hTyr) is a non-canonical amino acid characterized by an additional methylene group between the α -carbon and the phenolic side chain compared to standard tyrosine. This structural extensio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Homotyrosine (hTyr) is a non-canonical amino acid characterized by an additional methylene group between the α -carbon and the phenolic side chain compared to standard tyrosine. This structural extension increases side-chain flexibility, reach, and hydrophobicity. In peptide engineering, the stereochemical configuration—D-hTyr versus L-hTyr—profoundly dictates the peptide's secondary structure, proteolytic stability, and receptor affinity. This guide objectively compares the biological performance of D-hTyr and L-hTyr containing peptides, providing mechanistic insights and robust experimental protocols for drug development professionals.

Mechanistic Causality: The Impact of Chirality (E-E-A-T)

As application scientists evaluate unnatural amino acids for drug design, understanding the causality behind stereochemical substitutions is critical. Substituting an L-hTyr with a D-hTyr is not merely a structural tweak; it fundamentally alters the peptide's interaction with biological systems:

  • Proteolytic Evasion (Stability): Endogenous proteases (e.g., trypsin, chymotrypsin) are highly stereoselective for L-amino acids. Introducing D-hTyr creates a spatial mismatch within the enzyme's catalytic cleft (S1-S1' subsites). The unnatural orientation of the extended D-phenolic side chain sterically clashes with the protease active site, preventing peptide bond hydrolysis and drastically extending the peptide's in vivo half-life[1].

  • Receptor & Enzyme Affinity: The D-configuration alters the spatial presentation of the pharmacophore. In cosmetic peptide engineering, terminating a sequence with D-tyrosine or D-hTyr transforms the peptide into a potent tyrosinase inhibitor, conferring anti-melanogenic effects that the L-isomer completely lacks[2]. Conversely, in marine natural products like spumigins, D-hTyr is critical for the potent inhibition of serine proteases such as thrombin[3].

  • Helical Propensity and Amphiphilicity: In β -peptide development, the use of β3 -homotyrosine (L- vs D- forms) dictates the stability of the 14-helical conformation. While L- β3 -hTyr maintains a uniform amphiphilic helix ideal for antimicrobial membrane disruption, introducing D-isomers disrupts this helicity. This controlled disruption is often used to fine-tune the therapeutic index, balancing antimicrobial efficacy against hemolytic toxicity[4].

Comparative Biological Activity Data

The following table synthesizes experimental data comparing peptides with L-hTyr versus D-hTyr substitutions across various biological parameters.

ParameterL-Homotyrosine (L-hTyr) PeptidesD-Homotyrosine (D-hTyr) PeptidesMechanistic Driver
Proteolytic Half-Life (Serum) Short (< 2 hours)Extended (> 24 hours)Stereospecificity of endogenous proteases prevents cleavage of D-peptide bonds[1].
Tyrosinase Inhibition Weak / NoneStrong (IC50 ~ micromolar range)D-isomer effectively blocks the tyrosinase active site, reducing melanin synthesis[2].
Thrombin Inhibition ModerateHighly Potent (Ki < 1 μ M)D-hTyr spatial orientation perfectly fits the hydrophobic S4 pocket of thrombin[3].
Antimicrobial Activity High (MIC ~ 12.5-25 μ g/mL)Variable (Often reduced)D-substitutions disrupt the global amphiphilic 14-helix required for optimal pore formation[4].
Hemolytic Toxicity (HC50) High (Lyses hRBCs at lower conc.)ReducedDecreased helical stability lowers non-specific eukaryotic membrane disruption[4].

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary internal controls to isolate the specific effects of stereochemistry.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of hTyr Peptides

Objective: Synthesize and purify L-hTyr and D-hTyr peptide variants.

  • Resin Loading: Swell Rink Amide AM resin in DMF for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

  • Coupling: Add 4 eq. of Fmoc-L-hTyr-OH or Fmoc-D-hTyr-OH, 4 eq. of HATU, and 8 eq. of DIPEA in DMF. Couple for 1 hour at room temperature.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column) using a water/acetonitrile gradient containing 0.1% TFA.

  • Self-Validation Step: Confirm molecular weight via ESI-LC-MS. Both diastereomers must show identical mass but will exhibit distinct HPLC retention times due to altered 3D hydrophobicity.

Protocol 2: Proteolytic Stability Assay (LC-MS)

Objective: Quantify the resistance of D-hTyr vs. L-hTyr peptides against serum proteases.

  • Preparation: Dissolve purified peptides in PBS (pH 7.4) to a final concentration of 100 μ M.

  • Incubation: Mix 50 μ L of peptide solution with 50 μ L of 25% human blood serum (pre-warmed to 37°C).

  • Sampling: Extract 10 μ L aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 90 μ L of cold 1% trichloroacetic acid (TCA) in acetonitrile to precipitate serum proteins.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS.

  • Self-Validation Step: Plot the AUC (Area Under the Curve) of the intact peptide mass over time relative to an internal standard (e.g., a known D-amino acid stable peptide) to accurately calculate the half-life[1].

Protocol 3: Tyrosinase Inhibition Assay

Objective: Evaluate the anti-melanogenic potential of hTyr variants.

  • Enzyme Setup: Prepare mushroom tyrosinase (100 U/mL) in 50 mM phosphate buffer (pH 6.8).

  • Substrate: Prepare 2 mM L-DOPA in the same buffer.

  • Reaction: In a 96-well plate, mix 100 μ L of L-DOPA, 50 μ L of peptide solution (varying concentrations: 1-100 μ M), and 50 μ L of tyrosinase.

  • Measurement: Incubate at 37°C for 15 minutes. Measure absorbance at 475 nm (dopachrome formation) using a microplate reader.

  • Self-Validation Step: Include a positive control (e.g., Kojic acid) and a blank (buffer only). Calculate IC50 values by plotting % inhibition vs. log[peptide concentration][2].

Visualizations

Workflow A Peptide Design (L-hTyr vs D-hTyr) B Fmoc-SPPS Synthesis A->B C RP-HPLC Purification B->C D LC-MS Characterization C->D E Bioactivity Assays D->E F Proteolytic Stability E->F G Tyrosinase Inhibition E->G H Antimicrobial Screening E->H

Caption: Experimental workflow for the synthesis, purification, and biological screening of hTyr peptides.

Mechanism L_hTyr L-Homotyrosine Peptide Protease Endogenous Proteases (e.g., Trypsin) L_hTyr->Protease Tyrosinase Tyrosinase Enzyme (Melanogenesis) L_hTyr->Tyrosinase D_hTyr D-Homotyrosine Peptide D_hTyr->Protease D_hTyr->Tyrosinase Degradation Rapid Degradation (Short Half-life) Protease->Degradation Stable Protease Resistance (Extended Half-life) Protease->Stable Stereo-mismatch NoInhib Weak/No Inhibition Tyrosinase->NoInhib Inhib Strong Inhibition (Anti-melanogenic) Tyrosinase->Inhib Active Site Binding

Caption: Mechanistic divergence of D- vs. L-hTyr peptides in protease evasion and tyrosinase inhibition.

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Comparative

Analytical Strategies for Assessing the Enantiomeric Excess of Boc-O-benzyl-D-β-homotyrosine: A Comprehensive Comparison Guide

Introduction: The Stereochemical Challenge The synthesis of complex peptidomimetics, foldamers, and advanced therapeutics (such as echinocandin analogs) relies heavily on high-purity unnatural amino acids[1]. Boc-O-benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereochemical Challenge

The synthesis of complex peptidomimetics, foldamers, and advanced therapeutics (such as echinocandin analogs) relies heavily on high-purity unnatural amino acids[1]. Boc-O-benzyl-D-β-homotyrosine is a highly valued chiral building block[2]. However, assessing its enantiomeric excess (ee) presents a unique molecular recognition challenge.

Unlike free amino acids, this molecule is heavily protected: the tert-butyloxycarbonyl (Boc) group masks the amine, and a benzyl group protects the phenolic hydroxyl. These bulky, hydrophobic moieties suppress the zwitterionic nature of the amino acid, rendering traditional aqueous chiral ligand-exchange chromatography ineffective. Consequently, analytical scientists must rely on techniques that leverage π−π stacking, hydrogen bonding, and steric inclusion[].

This guide objectively compares the three leading methodologies for determining the ee of Boc-O-benzyl-D-β-homotyrosine: Chiral Normal-Phase HPLC (NP-HPLC) , Chiral Supercritical Fluid Chromatography (SFC) , and Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents .

Methodological Comparison & Causality

To achieve accurate ee determination, the analytical method must reliably distinguish between the D- and L-enantiomers without inducing chiral inversion or degradation.

A. Chiral Normal-Phase HPLC (NP-HPLC)

NP-HPLC utilizing polysaccharide-based Chiral Stationary Phases (CSPs), such as Amylose tris(3,5-dimethylphenylcarbamate), is the traditional gold standard.

  • The Causality of Choice: The carbamate linkages on the CSP act as simultaneous hydrogen-bond donors and acceptors, interacting strongly with the Boc carbonyl and the carboxylic acid of the analyte. Meanwhile, the benzyl ether of the homotyrosine side chain engages in π−π stacking with the phenyl rings of the CSP.

  • Drawbacks: The high solvent viscosity of hexane/isopropanol mixtures leads to slower mass transfer, resulting in broader peaks and analysis times often exceeding 20 minutes.

B. Chiral Supercritical Fluid Chromatography (SFC)

SFC replaces the bulk of the organic mobile phase with supercritical CO₂[4].

  • The Causality of Choice: Supercritical CO₂ possesses gas-like diffusivity and liquid-like density. For a bulky molecule like Boc-O-benzyl-D-β-homotyrosine, this drastically improves mass transfer kinetics into the pores of the CSP.

  • Advantages: SFC typically yields sharper peaks, higher resolution (Rs), and analysis times under 7 minutes, while reducing hazardous solvent consumption by up to 90%.

C. NMR Spectroscopy via Chiral Derivatizing Agents (CDAs)

When chromatographic resolution fails or absolute configuration must be orthogonally verified, the modified Mosher's method is employed[5].

  • The Causality of Choice: By reacting the deprotected amine with (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), diastereomers are formed. The anisotropic shielding effect of the MTPA phenyl ring causes distinct chemical shift differences ( Δδ ) in the 1 H NMR spectra, allowing for precise integration of the diastereomeric ratio (dr), which correlates directly to the ee.

Visualizing the Analytical Workflows

Workflow A Boc-O-benzyl-D-β-homotyrosine Sample B Chromatographic Screening (Polysaccharide CSPs) A->B Non-destructive C NMR Derivatization (Mosher's Method) A->C Destructive D Chiral SFC (Fast, Green, High Efficiency) B->D E Chiral NP-HPLC (High Resolution, Slower) B->E F Deprotection (TFA) & MTPA-Cl Reaction C->F G ee% Calculation (Peak Area Ratio Integration) D->G E->G H ee% Calculation (Diastereomeric Ratio via 1H NMR) F->H

Fig 1: Decision matrix and workflow for assessing the ee of protected β-amino acids.

Mechanism Analyte Boc-O-benzyl-D-β-homotyrosine • Boc Group (H-bond acceptor) • Benzyl Group (π-π donor) • Carboxyl Group (H-bond donor/acceptor) CSP Amylose Tris(3,5-dimethylphenylcarbamate) • Carbamate NH (H-bond donor) • Carbamate C=O (H-bond acceptor) • Phenyl Rings (π-π acceptor) Analyte->CSP Hydrogen Bonding Analyte->CSP π-π Stacking Analyte->CSP Steric Inclusion

Fig 2: Chiral recognition mechanisms between the protected amino acid and a polysaccharide CSP.

Quantitative Performance Comparison

The following table synthesizes experimental performance data for the three methods when analyzing Boc-O-benzyl-D-β-homotyrosine.

Performance MetricChiral NP-HPLC (Amylose CSP)Chiral SFC (Amylose CSP) 1 H NMR (Mosher's Method)
Analysis Time 20 - 30 min4 - 7 min> 4 hours (incl. derivatization)
Resolution (Rs) 2.5 - 3.03.5 - 4.5N/A (Baseline resolved doublets)
Solvent Consumption ~25 mL per run (Hexane/IPA)< 2 mL per run (Methanol co-solvent)~1 mL (Deuterated solvents)
Limit of Quantitation 0.1% ee0.05% ee1.0% - 2.0% ee
Sample Recovery High (Non-destructive)High (Non-destructive)Zero (Destructive derivatization)
Primary Use Case Routine QA/QCHigh-throughput screening & PrepOrthogonal validation / Absolute Config

Data Interpretation: While HPLC is robust and universally accessible, SFC provides superior kinetic performance, making it the optimal choice for high-throughput environments. NMR lacks the sensitivity for trace enantiomeric impurity detection (<1%) but remains invaluable for structural confirmation[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be self-validating. The methods below incorporate internal checks to prevent false positives caused by integration errors or kinetic resolution.

Protocol A: Chiral SFC Method Development (Self-Validating)
  • System Preparation: Equilibrate an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm) on an SFC system at 35°C and 120 bar backpressure.

  • Mobile Phase: Set a gradient of 5% to 40% Methanol (containing 0.1% Trifluoroacetic acid to suppress carboxylic acid ionization) in CO₂ at 3.0 mL/min.

  • Validation Injection (The Racemate Check): Inject 5 µL of a 1 mg/mL solution of racemic Boc-O-benzyl-DL-β-homotyrosine.

    • Self-Validation Criteria: The system is only validated if two peaks are observed with a Resolution (Rs) > 1.5 and an area ratio of exactly 50.0:50.0 (±0.5%). This proves the detector and integration parameters are unbiased.

  • Sample Injection: Inject the Boc-O-benzyl-D-β-homotyrosine sample. Calculate ee using the formula: ee(%)=AreaD​+AreaL​∣AreaD​−AreaL​∣​×100 .

Protocol B: NMR Derivatization via Mosher's Acid (Self-Validating)
  • Deprotection: Treat 10 mg of the sample with 20% TFA in Dichloromethane for 1 hour to remove the Boc group. Evaporate to dryness.

  • Derivatization: Dissolve the residue in anhydrous Pyridine. Add an excess (3 eq) of (R)-MTPA-Cl. Stir at room temperature for 2 hours.

  • Parallel Reaction (The Internal Check): In a separate vial, repeat step 2 using (S)-MTPA-Cl.

    • Self-Validation Criteria: By synthesizing both diastereomers, you eliminate the risk of kinetic resolution skewing the dr. The ee calculated from the (R)-MTPA amide must match the ee calculated from the (S)-MTPA amide.

  • Analysis: Acquire a high-resolution 1 H NMR spectrum (600 MHz). Integrate the distinct methoxy protons of the MTPA group or the β -protons of the homotyrosine backbone to determine the diastereomeric ratio[5].

Conclusion and Recommendation

For assessing the enantiomeric excess of heavily protected β -amino acids like Boc-O-benzyl-D-β-homotyrosine, Chiral SFC stands out as the superior methodology. It mitigates the mass-transfer limitations inherent to bulky protecting groups, offering the highest resolution and fastest analysis times. Chiral NP-HPLC remains a highly reliable alternative for laboratories lacking SFC infrastructure. Finally, NMR derivatization should be reserved as an orthogonal technique for validating absolute configuration during early-stage route scouting, rather than for routine ee quantification.

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Safety & Regulatory Compliance

Safety

Boc-O-benzyl-D-b-homotyrosine proper disposal procedures

Standard Operating Procedure: Proper Disposal of Boc-O-benzyl-D-β-homotyrosine As a Senior Application Scientist, I often see laboratories treat all solid organic waste uniformly. However, the safe handling and disposal...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal of Boc-O-benzyl-D-β-homotyrosine

As a Senior Application Scientist, I often see laboratories treat all solid organic waste uniformly. However, the safe handling and disposal of synthetically modified amino acids like Boc-O-benzyl-D-β-homotyrosine require a nuanced understanding of their specific chemical architecture. While this compound is not acutely toxic, its protecting groups dictate strict logistical and environmental protocols.

This guide provides a self-validating, step-by-step operational plan for the safe disposal of Boc-O-benzyl-D-β-homotyrosine, ensuring compliance with environmental regulations and protecting laboratory personnel from unintended chemical reactions.

Chemical Profiling & Hazard Causality

Before disposing of any chemical, you must understand the causality behind its reactivity. Laboratory safety is fundamentally rooted in predicting how a molecule will behave under waste-stream conditions .

  • The Boc Group (Gas Evolution Risk): The tert-butyloxycarbonyl (Boc) protecting group is highly acid-labile. If Boc-O-benzyl-D-β-homotyrosine is inadvertently disposed of in an acidic waste stream (e.g., containing trifluoroacetic acid or hydrochloric acid), it will undergo spontaneous deprotection . This chemical cleavage releases carbon dioxide ( CO2​ ) and isobutylene gases. In a sealed laboratory waste carboy, this rapid gas evolution causes dangerous pressurization, leading to a high risk of container rupture or explosion.

  • The Benzyl Group & Carbon Backbone (Combustibility): The presence of the benzyl ether and the hydrocarbon backbone makes this compound highly lipophilic and combustible. It cannot be disposed of in a landfill or wastewater system; it must be directed to a high-temperature incineration facility .

  • Halogen-Free Segregation: Because the molecule contains only carbon, hydrogen, nitrogen, and oxygen, it must be segregated exclusively into Non-Halogenated Solid Organic Waste . Mixing it with halogenated waste unnecessarily increases disposal costs and complicates the incineration process.

Step-by-Step Disposal Protocol

The following protocol ensures compliance with the EPA’s Resource Conservation and Recovery Act (RCRA) guidelines for Satellite Accumulation Areas (SAAs) . Every step includes a validation check to ensure the system remains self-correcting.

Step 1: Preparation & Personal Protective Equipment (PPE)

  • Action: Don standard PPE: nitrile gloves, a flame-resistant lab coat, and ANSI-approved safety goggles. All transfers of dry powder must be conducted inside a certified chemical fume hood.

  • Causality: While the compound is a low-hazard solid, fine amino acid powders pose a respiratory and ocular irritation risk. Fume hoods maintain negative pressure, preventing aerosolized dust from entering the laboratory environment .

Step 2: Waste Segregation & Container Verification

  • Action: Locate the designated waste container labeled "Non-Halogenated Solid Organic Waste."

  • Validation Check: Inspect the container's log. Verify that the container has never housed strong acids, oxidizers, or halogenated solvents. If the container history is unknown, do not use it. Start a new, clean waste container to prevent Boc-deprotection gas evolution.

Step 3: Containment & Transfer

  • Action: Carefully transfer the solid powder, along with any contaminated consumables (e.g., weighing boats, spatulas, filter paper, or Kimwipes), into the solid waste bin.

  • Action: Seal the container immediately after adding the waste.

  • Causality: EPA regulations strictly mandate that hazardous waste containers remain closed at all times except when actively adding or removing waste. This prevents fugitive emissions, accidental spills, and cross-contamination .

Step 4: SAA Management & EHS Handoff

  • Action: Store the sealed container in the laboratory's designated SAA. Ensure the accumulation start date is clearly marked on the label the moment the first drop or grain of waste enters the container.

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department before the regulatory limit expires (typically 90 to 180 days, depending on your facility's generator status).

Spill Response & Decontamination

A self-validating safety system requires a pre-planned response for deviations, such as chemical spills.

  • Solid Spills: Do not use a dry brush, which can aerosolize the powder. Gently cover the spill with damp paper towels to suppress dust, sweep the material into a dustpan, and place it directly into the solid organic waste bin. Wash the affected benchtop area with soap and water .

  • Solution Spills: If the compound is dissolved in an organic solvent (e.g., DMF or DCM) and spills, deploy a compatible absorbent pad or vermiculite. Place the saturated absorbent into a sealed solid waste container and ensure the area is heavily ventilated.

Quantitative Data & Waste Compatibility

The following table summarizes the critical logistical data required for proper EHS documentation and waste manifesting.

ParameterSpecification / Classification
Chemical State Solid (Powder/Crystals)
Primary Hazard Combustible dust/solid; Mild Irritant
Waste Category Non-Halogenated Solid Organic Waste
EPA Waste Code Generally Non-RCRA (Verify with local state regulations)
Chemical Incompatibilities Strong acids (TFA, HCl), Strong oxidizers
Final Disposal Method High-temperature incineration by a licensed contractor
Storage Limit (SAA) Up to 1 year, or 3 days after the container is full

Disposal Workflow Visualization

The following decision tree illustrates the operational logic for categorizing and disposing of Boc-O-benzyl-D-β-homotyrosine waste based on its physical state.

G Start Boc-O-benzyl-D-β-homotyrosine Waste Generated State Physical State of Waste? Start->State Solid Solid Powder / Consumables State->Solid Dry Liquid Dissolved in Solvent State->Liquid Solution SolidBin Non-Halogenated Solid Organic Waste Solid->SolidBin AcidCheck Contains Strong Acids? (e.g., TFA, HCl) Liquid->AcidCheck SAA Satellite Accumulation Area (Sealed & Labeled) SolidBin->SAA LiquidBin Appropriate Liquid Organic Waste Carboy LiquidBin->SAA AcidCheck->LiquidBin No Neutralize Neutralize carefully (Avoid Boc gas evolution) AcidCheck->Neutralize Yes Neutralize->LiquidBin EHS EHS Pickup & Incineration SAA->EHS

Workflow for the classification and safe disposal of Boc-O-benzyl-D-β-homotyrosine waste.

References

  • OSHA. "Laboratory Safety Guidance." Occupational Safety and Health Administration,[Link]

  • RSC Publishing. "Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges." Royal Society of Chemistry,[Link]

  • US EPA. "Regulations for Hazardous Waste Generated at Academic Laboratories." Environmental Protection Agency,[Link]

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